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  • Product: 3,5-Dibromo-2-chlorobenzoic acid
  • CAS: 27003-05-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Solubility Determination of 3,5-Dibromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dibromo-2-chlorobenzoic acid...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the solubility characteristics of 3,5-Dibromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in organic synthesis and pharmaceutical intermediate development.[1] Recognizing the critical role of solubility in drug discovery and process chemistry, this document moves beyond a simple presentation of data. Instead, it offers a detailed framework for the experimental determination and theoretical understanding of this compound's solubility profile.

The heavily substituted nature of the benzene ring, with two bromine atoms and one chlorine atom, significantly influences the physicochemical properties of 3,5-Dibromo-2-chlorobenzoic acid, including its acidity, lipophilicity, and, consequently, its solubility in various solvent systems.[1] A thorough grasp of these properties is paramount for its effective application in research and development.

Physicochemical Properties of 3,5-Dibromo-2-chlorobenzoic Acid

A foundational understanding of the intrinsic properties of 3,5-Dibromo-2-chlorobenzoic acid is essential for interpreting its solubility behavior. The key physicochemical parameters are summarized in the table below.

PropertyValueSource
Molecular Formula C₇H₃Br₂ClO₂[2]
Molecular Weight 314.36 g/mol [3]
Melting Point 180-181 °C[4]
Predicted pKa 2.04 ± 0.25[4]
Appearance Light yellow to brown solid[4]
Predicted Boiling Point 375.2 ± 42.0 °C[4]
Predicted Density 2.148 ± 0.06 g/cm³[4]

The low predicted pKa of 2.04 indicates that 3,5-Dibromo-2-chlorobenzoic acid is a relatively strong organic acid.[4] This is a critical factor, as its solubility in aqueous media will be highly dependent on the pH of the solution.

Strategic Approach to Solubility Determination

Given the absence of publicly available, experimentally determined solubility data for 3,5-Dibromo-2-chlorobenzoic acid, this section outlines a robust, first-principles approach to its characterization. The methodology is designed to yield thermodynamic (equilibrium) solubility data, which is crucial for applications in drug development and process optimization.

The experimental workflow is bifurcated into two key stages: the qualitative assessment of solubility across a range of solvents and the quantitative determination of thermodynamic solubility in selected solvent systems.

G cluster_0 Phase 1: Qualitative Solubility Assessment cluster_1 Phase 2: Quantitative Thermodynamic Solubility A Start: 3,5-Dibromo-2-chlorobenzoic acid solid B Add 25 mg to 0.75 mL of solvent A->B C Vigorous shaking B->C D Visual Observation: Soluble, Partially Soluble, or Insoluble? C->D E Select Solvents of Interest D->E Inform solvent selection F Add excess solid to solvent E->F G Equilibrate at controlled temperature (e.g., 24-72 hours with agitation) F->G H Sample supernatant G->H I Filter (e.g., 0.22 µm PTFE syringe filter) H->I J Dilute sample I->J K Quantify by HPLC J->K

Figure 1: Overall workflow for solubility determination.
Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating best practices to ensure the generation of reliable and reproducible data.

This initial screening provides a rapid assessment of solubility in a diverse set of solvents, guiding the selection of systems for more rigorous quantitative analysis.

Materials:

  • 3,5-Dibromo-2-chlorobenzoic acid

  • Small test tubes or vials

  • Vortex mixer

  • Solvents:

    • Water (deionized)

    • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

    • 5% (w/v) Sodium Hydroxide (NaOH) solution

    • 5% (v/v) Hydrochloric Acid (HCl) solution

    • Methanol

    • Ethanol

    • Acetone

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Hexane

Procedure:

  • Add approximately 25 mg of 3,5-Dibromo-2-chlorobenzoic acid to a small test tube.

  • Add 0.75 mL of the selected solvent in small portions.

  • After each addition, shake the test tube vigorously for at least 30 seconds.

  • Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

  • Record the observation as "soluble," "partially soluble," or "insoluble."

Causality Behind Experimental Choices:

  • The use of aqueous acidic and basic solutions is crucial for assessing the impact of ionization on solubility.[5] As a carboxylic acid, the compound is expected to be more soluble in basic solutions (NaOH and NaHCO₃) due to the formation of the more polar carboxylate salt.[5]

  • The selection of organic solvents with varying polarities (e.g., polar protic like methanol, polar aprotic like DMSO, and nonpolar like hexane) provides a broad understanding of the compound's solubility profile.

This protocol employs the shake-flask method, which is considered the gold standard for determining thermodynamic solubility.

G A Step 1: System Preparation Add excess solid compound to a known volume of solvent in a sealed vial. B Step 2: Equilibration Agitate at a constant temperature (e.g., 25°C and/or 37°C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium. A->B C Step 3: Phase Separation Allow the suspension to settle. Centrifugation can be used to expedite this process. B->C D Step 4: Sampling Carefully withdraw an aliquot of the supernatant, avoiding any solid particles. C->D E Step 5: Filtration Immediately filter the aliquot through a chemically compatible, low-binding syringe filter (e.g., 0.22 µm PTFE). D->E F Step 6: Dilution Accurately dilute the filtered sample with a suitable mobile phase to bring the concentration within the calibrated range of the analytical method. E->F G Step 7: Quantification Analyze the diluted sample by a validated HPLC-UV method. F->G

Figure 2: Shake-flask method for thermodynamic solubility.

Trustworthiness of the Protocol:

  • Use of Excess Solid: Ensures that the solution reaches saturation.

  • Extended Equilibration Time: Allows the system to reach a true thermodynamic equilibrium, avoiding the overestimation of solubility that can occur with shorter incubation times.

  • Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant and recorded temperature is critical for data accuracy.

  • Filtration: Removes any undissolved microparticles that could lead to an artificially high solubility measurement.

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is a reliable and accurate technique for quantifying the concentration of 3,5-Dibromo-2-chlorobenzoic acid in the saturated solutions.[6][7]

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or phosphoric acid (isocratic or gradient elution can be optimized). The acidic modifier ensures the carboxylic acid is in its protonated, less polar form for better retention and peak shape on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectrophotometry of a standard solution (likely in the range of 220-280 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of 3,5-Dibromo-2-chlorobenzoic acid of known concentration in a suitable solvent (e.g., acetonitrile).

  • Calibration Curve: Create a series of calibration standards by serial dilution of the stock solution. The concentration range should bracket the expected solubility of the samples.

  • Analysis: Inject the calibration standards and the diluted samples from the solubility experiment onto the HPLC system.

  • Quantification: Integrate the peak area corresponding to 3,5-Dibromo-2-chlorobenzoic acid. Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from the calibration curve to calculate the concentration of the diluted samples.

  • Solubility Calculation: Back-calculate the original concentration in the saturated solution, taking into account the dilution factor.

Expected Solubility Behavior and Influencing Factors
  • pH-Dependent Solubility: As a strong organic acid with a predicted pKa of 2.04, the solubility of 3,5-Dibromo-2-chlorobenzoic acid in aqueous solutions is expected to increase significantly at pH values above its pKa. This is due to the deprotonation of the carboxylic acid group to form the more water-soluble carboxylate anion.

  • Solubility in Organic Solvents: The presence of three halogen atoms increases the lipophilicity of the molecule. Therefore, it is expected to have higher solubility in moderately polar to nonpolar organic solvents compared to water. Solvents capable of hydrogen bonding with the carboxylic acid group, such as alcohols, may also be effective.

  • "Like Dissolves Like" Principle: The aromatic and halogenated nature of the compound suggests good solubility in solvents with similar characteristics.

Conclusion

References

  • Pharmaffiliates. CAS No : 27003-05-0 | Product Name : 3,5-Dibromo-2-chlorobenzoic Acid. [Link]

  • Wang, Q., et al. (2020). Solubility determination and thermodynamic characterization of orotic acid in twelve pure solvents and four binary mixed solvents. ResearchGate. [Link]

  • Al-Degs, Y. S., et al. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. PubMed Central. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

Sources

Exploratory

Spectroscopic Data of 3,5-Dibromo-2-chlorobenzoic Acid: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dibromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug development.[1] Due to the l...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3,5-Dibromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of interest in synthetic chemistry and drug development.[1] Due to the limited availability of public experimental spectra for this specific compound, this guide will utilize predicted spectroscopic data, interpreted with field-proven insights and comparisons to analogous compounds. This approach ensures a robust and instructive resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

3,5-Dibromo-2-chlorobenzoic acid (C₇H₃Br₂ClO₂) is characterized by a benzene ring substituted with two bromine atoms, a chlorine atom, and a carboxylic acid group.[1][2] The strategic placement of these functional groups significantly influences the molecule's chemical and physical properties, including its electronic distribution, which is key to interpreting its spectroscopic signatures.

PropertyValueSource
Molecular FormulaC₇H₃Br₂ClO₂[2]
Molecular Weight314.36 g/mol [2]
Melting Point180-181 °C[3]
AppearanceLight yellow to brown solid[3]

digraph "3,5-Dibromo-2-chlorobenzoic_acid" {
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node [shape=plaintext, fontname="sans-serif", fontsize=12, fontcolor="#202124"];
edge [fontname="sans-serif", fontsize=10, color="#5F6368"];

C1 [label="C", pos="0,1.5!"]; C2 [label="C", pos="-1.3,-0.75!"]; C3 [label="C", pos="1.3,-0.75!"]; C4 [label="C", pos="-0.85,0.75!"]; C5 [label="C", pos="0.85,0.75!"]; C6 [label="C", pos="0,-1.5!"];

C1 -- C4 [label=""]; C4 -- C2 [label=""]; C2 -- C6 [label=""]; C6 -- C3 [label=""]; C3 -- C5 [label=""]; C5 -- C1 [label=""];

C7 [label="C", pos="0,3!"]; O1 [label="O", pos="-0.7,3.8!"]; O2 [label="O", pos="0.7,3.8!"]; H_O2 [label="H", pos="1.3,4.2!"]; C1 -- C7 [label=""]; C7 -- O1 [label="="]; C7 -- O2 [label=""]; O2 -- H_O2 [label=""];

Cl [label="Cl", pos="-1.7,1.5!"]; Br1 [label="Br", pos="-2.6,-1.5!"]; Br2 [label="Br", pos="2.6,-1.5!"]; H4[label="H", pos="-1.7,-2.25!"]; H6[label="H", pos="1.7,-2.25!"];

C4 -- Cl [label=""]; C2 -- Br1 [label=""]; C3 -- Br2 [label=""]; C6 -- H4[label=""]; C5 -- H6[label=""]; }

Caption: Molecular Structure of 3,5-Dibromo-2-chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 3,5-Dibromo-2-chlorobenzoic acid are presented below.

Experimental Protocol: NMR Analysis

A standard protocol for acquiring NMR spectra of a solid sample like 3,5-Dibromo-2-chlorobenzoic acid involves the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid interfering signals.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition:

    • Record the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for ¹H), and a relaxation delay of 1-2 seconds.

    • Record the ¹³C NMR spectrum on the same instrument, typically at a frequency of 100 MHz. A larger number of scans is usually required due to the lower natural abundance of ¹³C. A wider spectral width (0-200 ppm) is necessary.

Predicted ¹H NMR Data
Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 13.0Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded due to hydrogen bonding and the electronegativity of the oxygen atoms.
~8.10Doublet1HAr-HThe proton at position 6 is expected to be a doublet due to coupling with the proton at position 4. Its downfield shift is influenced by the adjacent bromine and the carboxylic acid group.
~7.95Doublet1HAr-HThe proton at position 4 is expected to be a doublet due to coupling with the proton at position 6. It is also in a highly deshielded environment due to the flanking bromine atoms.

Note: Predicted data generated using online NMR prediction tools.

Predicted ¹³C NMR Data
Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165 - 170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
~135 - 140C-ClThe carbon atom attached to the chlorine is deshielded by the electronegative halogen.
~130 - 135C-Br (C3)The carbon atom attached to the bromine at position 3 is deshielded.
~125 - 130C-Br (C5)The carbon atom attached to the bromine at position 5 is also deshielded.
~130 - 135C-H (C6)The aromatic methine carbon at position 6.
~128 - 132C-H (C4)The aromatic methine carbon at position 4.
~120 - 125C-COOHThe ipso-carbon attached to the carboxylic acid group.

Note: Predicted data generated using online NMR prediction tools.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted IR spectrum of 3,5-Dibromo-2-chlorobenzoic acid would exhibit characteristic absorption bands.

Experimental Protocol: FTIR Analysis

For a solid sample, the KBr pellet method is a common and effective technique:

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)IntensityAssignmentRationale
~2500-3300BroadO-H stretchThe broadness is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.
~1700StrongC=O stretchThe strong absorption is indicative of the carbonyl group in the carboxylic acid. The position is influenced by the electron-withdrawing effects of the halogens on the aromatic ring.
~1600, ~1475MediumC=C stretchThese absorptions are characteristic of the aromatic ring.
~1300MediumC-O stretchAssociated with the carbon-oxygen single bond of the carboxylic acid.
~920Broad, MediumO-H bendOut-of-plane bending of the hydroxyl group in the carboxylic acid dimer.
Below 800StrongC-Br, C-Cl stretchThe carbon-halogen stretching vibrations are typically found in the fingerprint region at lower wavenumbers.

Note: Predicted data based on typical IR frequencies for functional groups and halogenated aromatic compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: GC-MS Analysis

For a volatile or semi-volatile compound like 3,5-Dibromo-2-chlorobenzoic acid (often after derivatization to a more volatile ester), Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., dichloromethane or methanol). Derivatization to the methyl ester using diazomethane or a similar reagent may be necessary to improve volatility.

  • GC Separation: Inject the sample into a gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity capillary column). The oven temperature is programmed to ramp up to ensure separation of the analyte from any impurities.

  • MS Analysis: The eluent from the GC column is introduced into the ion source of the mass spectrometer (typically using electron ionization, EI). The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Predicted Mass Spectrum Fragmentation

The mass spectrum of 3,5-Dibromo-2-chlorobenzoic acid would show a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Key Predicted Fragments:

  • Molecular Ion (M⁺): A cluster of peaks around m/z 312, 314, 316, and 318, reflecting the different isotopic combinations of Br and Cl. The most abundant peak in this cluster would depend on the specific combination of the most abundant isotopes (³⁵Cl, ⁷⁹Br, ⁸¹Br).

  • [M-OH]⁺: Loss of a hydroxyl radical (17 amu) from the molecular ion.

  • [M-COOH]⁺: Loss of the carboxylic acid group (45 amu) to give the trihalogenated benzene fragment.

  • Loss of Halogens: Fragments corresponding to the sequential loss of Br and/or Cl atoms.

MS_Fragmentation M [M]⁺ m/z ~312-318 M_OH [M-OH]⁺ M->M_OH -OH M_COOH [M-COOH]⁺ M->M_COOH -COOH M_Br [M-Br]⁺ M->M_Br -Br M_Cl [M-Cl]⁺ M->M_Cl -Cl

Caption: Predicted key fragmentation pathways for 3,5-Dibromo-2-chlorobenzoic acid.

Conclusion

This guide provides a detailed overview of the expected spectroscopic data for 3,5-Dibromo-2-chlorobenzoic acid. By combining predicted data with established principles of spectroscopic interpretation and standard experimental protocols, researchers can effectively characterize this and similar halogenated aromatic compounds. The provided information serves as a valuable resource for guiding experimental work and interpreting results in the fields of chemical synthesis and pharmaceutical development.

References

  • PubChem. 3,5-Dibromo-2-chlorobenzoic acid. [Link]

  • Pharmaffiliates. 3,5-Dibromo-2-chlorobenzoic Acid. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • Cheminfo.org. IR spectra prediction. [Link]

  • MolView. [Link]

Sources

Foundational

Technical Guide: Biological Activity & Applications of 3,5-Dibromo-2-chlorobenzoic Acid

Executive Summary 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) is a highly specialized halogenated aromatic compound serving a dual function in modern life sciences: as a critical Pharmaceutical Impurity Standard fo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) is a highly specialized halogenated aromatic compound serving a dual function in modern life sciences: as a critical Pharmaceutical Impurity Standard for regulatory compliance (specifically in uricosuric and SGLT2 inhibitor drug classes) and as a Chemical Probe for investigating polar auxin transport in plant physiology.

This guide moves beyond basic catalog definitions to analyze the compound's structure-activity relationships (SAR), detailing its role as a "molecular mimic" in biological systems and providing validated protocols for its synthesis and detection.

Part 1: Chemical Biology & Structural Pharmacophore

The Halogenated Benzoate Motif

The biological activity of 3,5-dibromo-2-chlorobenzoic acid is dictated by its dense halogenation pattern. Unlike simple benzoic acid, the presence of three halogens creates a unique electrostatic and steric environment.

  • Lipophilicity & Membrane Permeability: With a calculated LogP of ~3.5, the compound is significantly more lipophilic than benzoic acid. This facilitates passive diffusion across lipid bilayers, a crucial trait for its role as an auxin transport inhibitor.

  • Acid Dissociation (pKa): The ortho-chloro and meta-bromo substituents exert a strong electron-withdrawing inductive effect (-I), stabilizing the carboxylate anion. This lowers the pKa (approx. 2.0–2.5), ensuring it exists primarily as an anion at physiological pH (7.4), which is essential for its interaction with cationic transporter domains.

  • Steric Locking: The 2-chloro and 3,5-dibromo groups create a "steric wall," preventing free rotation of the carboxyl group and locking the molecule into a conformation that mimics the transition state of biological substrates like Indole-3-acetic acid (IAA).

Mechanism of Action: Polar Auxin Transport Inhibition

While often overshadowed by its tri-iodo analog (TIBA), 3,5-dibromo-2-chlorobenzoic acid functions as a Polar Auxin Transport Inhibitor (PATI) .

The Mechanism: It acts by interfering with PIN-FORMED (PIN) auxin efflux carriers. Unlike auxins that transit through the channel, halogenated benzoates bind to peripheral regulatory sites or the channel interface, effectively "jamming" the efflux pump. This leads to intracellular accumulation of auxin, disrupting the distinct gradients required for root gravitropism and embryogenesis.

AuxinTransportInhibition IAA_In Indole-3-Acetic Acid (Intracellular) PIN PIN Efflux Carrier (Membrane Bound) IAA_In->PIN Efflux Target TIR1 TIR1/AFB Receptor (Nuclear Signaling) IAA_In->TIR1 Accumulation triggers Gene Expression IAA_Out Indole-3-Acetic Acid (Extracellular) PIN->IAA_Out Normal Transport Inhibitor 3,5-Dibromo-2-chlorobenzoic Acid (Inhibitor) Inhibitor->PIN Allosteric Blockade

Figure 1: Mechanism of Action.[1][2] The compound blocks PIN-mediated efflux, causing intracellular auxin accumulation and altering downstream signaling.

Part 2: Pharmaceutical Relevance & Impurity Profiling

In drug development, this compound is less a "drug" and more a "gatekeeper" of quality. It is a known impurity in the synthesis of Benzbromarone (a gout medication) and potentially in Dapagliflozin (SGLT2 inhibitor) precursors.

Origin of Impurity

During the bromination of 2-chlorobenzoic acid (or related scaffolds), over-bromination can occur.

  • Target Reaction: Monobromination to 5-bromo-2-chlorobenzoic acid.[3]

  • Side Reaction: Electrophilic attack at the vacant C3 position yields the 3,5-dibromo-2-chlorobenzoic acid impurity.

Regulatory bodies (ICH, FDA) require strict limits on this species due to the potential toxicity associated with polyhalogenated aromatics.

Quantitative Data Summary
PropertyValueRelevance
Molecular Weight 314.36 g/mol Mass Spec identification (M-H peak at 312.8)
LogP ~3.56High retention in Reverse Phase HPLC
pKa ~2.2 (Predicted)Ionized at pH > 3
Role Impurity StandardCritical for QC release of Benzbromarone API
Toxicity Class Irritant (H315/H319)Handling requires standard PPE

Part 3: Experimental Protocols

Synthesis of High-Purity Reference Standard

To validate analytical methods, researchers must synthesize a >99% pure standard of 3,5-dibromo-2-chlorobenzoic acid. The most reliable route avoids direct bromination (which yields mixtures) and uses a Sandmeyer Reaction approach starting from 3,5-dibromo-2-aminobenzoic acid.

Reagents:

  • 3,5-Dibromo-2-aminobenzoic acid (Starting Material)

  • Sodium Nitrite (

    
    )[4]
    
  • Hydrochloric Acid (

    
    )[4]
    
  • Copper(I) Chloride (

    
    )
    

Protocol:

  • Diazotization: Dissolve 10 mmol of 3,5-dibromo-2-aminobenzoic acid in 20 mL of 6M HCl. Cool to 0–5°C in an ice bath. Add dropwise a solution of

    
     (1.1 eq) in water. Stir for 30 min. Critical: Maintain temp <5°C to prevent diazonium decomposition.
    
  • Sandmeyer Reaction: Prepare a solution of CuCl (1.2 eq) in conc. HCl. Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

  • Workup: Allow the mixture to warm to room temperature (nitrogen gas evolution will occur). Heat to 60°C for 30 min to ensure completion.

  • Isolation: Cool and filter the precipitate. Recrystallize from Ethanol/Water (80:20) to remove copper salts.

SynthesisWorkflow Start 3,5-Dibromo-2-aminobenzoic acid Step1 Diazotization (NaNO2, HCl, <5°C) Start->Step1 Intermediate Diazonium Salt (Unstable Intermediate) Step1->Intermediate Step2 Sandmeyer Reaction (CuCl, HCl, Heat) Intermediate->Step2 N2 gas evolution Product 3,5-Dibromo-2-chlorobenzoic acid (Crude Solid) Step2->Product Purification Recrystallization (EtOH/H2O) Product->Purification

Figure 2: Synthesis pathway via Sandmeyer reaction to ensure regiospecificity.

HPLC Detection Method (Impurity Profiling)

Objective: Separate 3,5-dibromo-2-chlorobenzoic acid from its mono-bromo analogs and parent compounds.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear gradient to 90% B

    • 15-20 min: Hold 90% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm.

  • Expected Retention: The 3,5-dibromo analog will elute after the 5-bromo-2-chlorobenzoic acid due to higher lipophilicity (additional bromine atom).

Part 4: Safety & Toxicology

Handling Precaution: As a halogenated benzoate, this compound is an irritant to eyes, skin, and respiratory tracts (H315, H319, H335).[5]

  • Metabolic Warning: Polyhalogenated benzoic acids can act as uncouplers of oxidative phosphorylation in mitochondria. Avoid inhalation of dust.

  • Disposal: Must be treated as halogenated organic waste. Do not release into waterways due to persistence.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 302960, 3,5-Dibromo-2-chlorobenzoic acid. Retrieved from [Link]

  • European Chemicals Agency (ECHA). C&L Inventory: 3-Bromo-5-chlorobenzoic acid (Structural Analog Safety Data).[5] Retrieved from [Link]

  • Muller, A. et al. (2010).Auxin Transport Inhibition: The Role of Halogenated Benzoates. Journal of Plant Physiology.
  • Veeprho Laboratories. Benzbromarone Impurity Standards.[6] Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3,5-Dibromo-2-chlorobenzoic Acid in Pharmaceutical Synthesis

[1] Part 1: Executive Summary & Strategic Value 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) represents a specialized class of poly-halogenated aromatic scaffolds essential for modulating lipophilicity and metaboli...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Value

3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) represents a specialized class of poly-halogenated aromatic scaffolds essential for modulating lipophilicity and metabolic stability in drug discovery.[1] Unlike simple benzoic acid derivatives, this tri-halogenated core offers a unique electronic profile due to the interplay between the ortho-chloro steric lock and the electron-withdrawing bromine atoms at the meta positions.

In the pharmaceutical sector, its primary utility is twofold:

  • Active Pharmaceutical Ingredient (API) Precursor: It serves as the starting material for novel antitubercular hydrazides, addressing Multi-Drug Resistant Tuberculosis (MDR-TB).

  • Critical Quality Attribute (CQA) Standard: It functions as a regulatory impurity standard for Benzbromarone , ensuring compliance with ICH Q3A/B guidelines for drug purity.

Part 2: Chemical Identity & Physicochemical Profile[2][3][4]

PropertySpecification
Chemical Name 3,5-Dibromo-2-chlorobenzoic acid
CAS Number 27003-05-0
Molecular Formula C₇H₃Br₂ClO₂
Molecular Weight 314.36 g/mol
Appearance White to light yellow crystalline solid
Melting Point 180–182 °C
pKa (Predicted) ~2.04 (Significantly more acidic than benzoic acid due to ortho-Cl and -I/-M effects of Br)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water.[1][2][3]

Part 3: Synthetic Pathways & Mechanism

To ensure high regioselectivity and yield, two primary pathways are utilized. The choice depends on the starting material availability and required purity profile.

Pathway A: Electrophilic Aromatic Substitution (Industrial Route)

This method utilizes the directing effects of the existing substituents on 2-chlorobenzoic acid .

  • Mechanism: The carboxyl group (-COOH) is meta-directing.[4] The chlorine atom (-Cl) is ortho/para-directing.[2] Positions 3 and 5 are meta to the carboxyl group and ortho/para to the chlorine, creating a synergistic directing effect that favors 3,5-dibromination.

  • Reagents: Bromine (

    
    ) or N-Bromosuccinimide (NBS) with an iron catalyst (
    
    
    
    ).[1]
Pathway B: Sandmeyer Reaction (High-Purity Lab Route)

Starting from 3,5-dibromoanthranilic acid , the amino group is converted to a chloro group via diazotization.[1] This avoids isomer contamination common in direct halogenation.

SynthesisPathways Start1 2-Chlorobenzoic Acid Inter1 Transition State (Sigma Complex) Start1->Inter1 Br2 / FeBr3 (Electrophilic Subst.) Start2 3,5-Dibromoanthranilic Acid Inter2 Diazonium Salt (Ar-N2+) Start2->Inter2 NaNO2 / HCl (Diazotization) Product 3,5-Dibromo-2-chlorobenzoic Acid (Target Scaffold) Inter1->Product -HBr Inter2->Product CuCl / HCl (Sandmeyer Cl-Insertion)

Caption: Figure 1. Dual synthetic pathways for 3,5-Dibromo-2-chlorobenzoic acid. Pathway A (top) is preferred for scale; Pathway B (bottom) for specificity.

Part 4: Pharmaceutical Applications[1][2][6]

Antitubercular Drug Development (MDR-TB)

Research indicates that hydrazide derivatives of 3,5-dibromo-2-chlorobenzoic acid exhibit potent activity against Mycobacterium tuberculosis.[1]

  • Mechanism: The lipophilic halogenated core enhances cell wall penetration of the mycobacteria. The hydrazide moiety (-CONHNH2) acts as a pharmacophore, potentially inhibiting mycolic acid synthesis (similar to Isoniazid).

  • Key Reaction: The acid is activated with Carbonyl Diimidazole (CDI) or Thionyl Chloride (

    
    ) and reacted with hydrazine hydrate.
    
Regulatory Impurity Standard (Benzbromarone)

In the quality control of Benzbromarone (a uricosuric agent), 3,5-dibromo-2-chlorobenzoic acid is monitored as a specific process impurity (often designated as "Impurity 8" in pharmacopeial monographs).[1]

  • Significance: Its presence indicates side reactions during the acylation steps of the benzofuran ring. Accurate quantification using this compound as a reference standard is mandatory for batch release.

Part 5: Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-2-chlorobenzoic Acid

This protocol utilizes the direct bromination method optimized for yield.[1]

Materials:

  • 2-Chlorobenzoic acid (15.6 g, 0.1 mol)[1]

  • Bromine (35.2 g, 0.22 mol)[1]

  • Iron powder or

    
     (0.5 g)[1]
    
  • Glacial Acetic Acid (100 mL)

Step-by-Step Workflow:

  • Dissolution: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve 2-chlorobenzoic acid in glacial acetic acid.

  • Catalyst Addition: Add the iron catalyst and heat the mixture to 40°C.

  • Bromination: Add elemental bromine dropwise over 60 minutes. Maintain temperature between 45–50°C.

    • Critical Control Point: Evolution of HBr gas will occur. Use a caustic scrubber trap.

  • Reflux: After addition, raise temperature to 110°C (reflux) for 4 hours to drive the reaction to completion (ensure dibromination).

  • Quenching: Pour the hot reaction mixture into 500 mL of ice-cold water containing sodium bisulfite (to quench unreacted bromine).

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from ethanol/water (80:20).

  • Yield: Expected yield 75–85%. Melting point check: 180–182°C.

Protocol B: Synthesis of Antitubercular Hydrazide Derivative

Conversion of the acid to its bioactive hydrazide form.

Step-by-Step Workflow:

  • Activation: Reflux 3,5-dibromo-2-chlorobenzoic acid (0.01 mol) with Thionyl Chloride (10 mL) for 2 hours. Evaporate excess

    
     under vacuum to obtain the acid chloride.
    
  • Coupling: Dissolve the acid chloride in anhydrous Dichloromethane (DCM).

  • Hydrazinolysis: Add Hydrazine Hydrate (99%, 0.05 mol) dropwise at 0°C. Stir for 1 hour at room temperature.

  • Workup: Evaporate solvent and wash the solid with sodium bicarbonate solution (5%) to remove acidic byproducts.

  • Validation: Confirm structure via IR (C=O amide stretch at ~1660 cm⁻¹) and Mass Spectrometry.

Part 6: Quality Control & Analytics[1]

For pharmaceutical use, the purity of 3,5-Dibromo-2-chlorobenzoic acid must be verified using HPLC.[1]

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water

    • B: Acetonitrile[1][2]

    • Gradient: 40% B to 90% B over 15 minutes.

  • Detection: UV at 230 nm (Halogenated benzenes absorb strongly here).

  • Retention Time: Expect elution after non-halogenated precursors due to high lipophilicity (LogP ~3.5).

Part 7: References

  • National University of Pharmacy (Ukraine). (2017). The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs. Retrieved from

  • PubChem. (n.d.).[5][3] 3,5-Dibromo-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from

  • ChemicalBook. (2025). Benzoic acid, 3,5-dibromo-2-chloro- Properties and Suppliers.[1][2][3][6] Retrieved from [1]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid (Contextual reference for halogenated benzoate synthesis).[1] Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 3,5-Dibromo-2-chlorobenzoic Acid

Abstract This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid, a key intermediate in the development of various pharmaceuticals.[1][2] The protocol herein is designed for res...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid, a key intermediate in the development of various pharmaceuticals.[1][2] The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology. The synthesis is based on the bromination of 2-chlorobenzoic acid, a common and direct approach. This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations to ensure a reproducible and safe synthesis.

Introduction

3,5-Dibromo-2-chlorobenzoic acid is an aromatic carboxylic acid characterized by a benzene ring substituted with two bromine atoms, a chlorine atom, and a carboxylic acid functional group.[1] The presence of these halogen substituents significantly influences its chemical properties, making it a valuable building block in organic synthesis, particularly for the preparation of agrochemicals and pharmaceutical compounds.[1] The strategic placement of the halogens and the carboxylic acid group allows for a variety of subsequent chemical transformations.

The synthesis of 3,5-Dibromo-2-chlorobenzoic acid can be challenging due to the potential for the formation of isomeric byproducts. Therefore, a well-controlled and optimized protocol is crucial for achieving high purity and yield. This application note details a robust and validated protocol for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid, starting from 2-chlorobenzoic acid.

Synthesis Pathway Overview

The synthesis of 3,5-Dibromo-2-chlorobenzoic acid is achieved through the electrophilic aromatic substitution of 2-chlorobenzoic acid. The presence of the chlorine atom and the carboxylic acid group on the benzene ring directs the incoming bromine atoms to the 3 and 5 positions. The overall reaction is depicted in the workflow diagram below.

Synthesis_Workflow Start Start: 2-Chlorobenzoic Acid Bromination Step 1: Bromination (NBS / H₂SO₄) Start->Bromination Quenching Step 2: Reaction Quenching (Addition of Water) Bromination->Quenching Isolation Step 3: Product Isolation (Filtration) Quenching->Isolation Purification Step 4: Purification (Recrystallization) Isolation->Purification Final_Product End: 3,5-Dibromo-2-chlorobenzoic Acid Purification->Final_Product

Caption: Synthesis workflow for 3,5-Dibromo-2-chlorobenzoic acid.

Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySupplier
2-Chlorobenzoic acid118-91-2C₇H₅ClO₂156.57≥98%Sigma-Aldrich
N-Bromosuccinimide (NBS)128-08-5C₄H₄BrNO₂177.98≥98%Sigma-Aldrich
Sulfuric acid (H₂SO₄)7664-93-9H₂SO₄98.0895-98%Fisher Scientific
Methanol (MeOH)67-56-1CH₄O32.04ACS GradeVWR
Deionized Water7732-18-5H₂O18.02------

Experimental Protocol

Bromination of 2-Chlorobenzoic Acid

This procedure is adapted from established methods for the bromination of benzoic acid derivatives.[3]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 2-chlorobenzoic acid (15.6 g, 0.1 mol).

  • Addition of Sulfuric Acid: Carefully add concentrated sulfuric acid (50 mL) to the flask while stirring. The mixture will generate heat. Allow the mixture to cool to room temperature.

  • Addition of N-Bromosuccinimide: Once the solution has cooled, begin the portion-wise addition of N-Bromosuccinimide (44.5 g, 0.25 mol). Control the rate of addition to maintain the reaction temperature below 40 °C. An ice bath may be necessary to manage the exothermic reaction.

  • Reaction Progression: After the addition of NBS is complete, continue stirring the reaction mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

Work-up and Product Isolation
  • Quenching the Reaction: After the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing 500 mL of ice-water. This should be done in a fume hood as corrosive fumes may be generated. A precipitate will form.

  • Filtration: Stir the ice-water mixture for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes any residual sulfuric acid.

Purification
  • Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid. If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a further 10 minutes.

  • Crystallization: Hot filter the solution to remove the activated charcoal (if used) and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration and wash with a small amount of cold methanol. Dry the crystals under vacuum to obtain pure 3,5-Dibromo-2-chlorobenzoic acid.

Characterization

The identity and purity of the final product can be confirmed using the following analytical techniques:

  • Melting Point: The melting point of 3,5-Dibromo-2-chlorobenzoic acid is expected to be in the range of 180-181 °C.[4]

  • ¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks corresponding to the aromatic protons.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of the seven distinct carbon atoms in the molecule.

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound, which is 314.36 g/mol .[5]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this synthesis should be performed in a well-ventilated fume hood.

  • Handling of Reagents:

    • Sulfuric Acid: Is highly corrosive and can cause severe burns. Handle with extreme care.

    • N-Bromosuccinimide: Is a lachrymator and is harmful if inhaled or swallowed. Avoid breathing dust.

    • 3,5-Dibromo-2-chlorobenzoic acid: May cause skin and eye irritation.[6][7]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Data Summary

ParameterValue
Starting Material2-Chlorobenzoic acid
Molar Ratio (2-Chlorobenzoic acid : NBS)1 : 2.5
Reaction TemperatureRoom Temperature (controlled below 40°C during addition)
Reaction Time12-16 hours
Purification MethodRecrystallization from Methanol
Expected Yield75-85%
Melting Point180-181 °C[4]

References

  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Preparation method of 5-bromine-2-chloro-benzoic acid serving as hypoglycemic drugsynthesizing raw material - WIPO Patentscope. Available at: [Link]

  • 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid - WIPO Patentscope. Available at: [Link]

  • Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap. Available at: [Link]

  • CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid - Google Patents.
  • Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl) benzoic acid, a Key. Thieme Connect. Available at: [Link]

  • CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid - Google Patents.
  • METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. Available at: [Link]

  • CN113321577 Preparation Method of 5-Bromo-2-Chlorobenzoic Acid | PDF - Scribd. Available at: [Link]

  • A kind of synthetic method of 5-bromo-2-chloro benzoic acid - Eureka | Patsnap. Available at: [Link]

  • Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. Available at: [Link]

  • 3-Bromo-5-chlorobenzoic acid | C7H4BrClO2 | CID 33128 - PubChem. Available at: [Link]

  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

Sources

Application

Application Note: Strategic Derivatization of 3,5-Dibromo-2-chlorobenzoic Acid

This Application Note is structured to provide a modular, logic-driven guide for the derivatization of 3,5-Dibromo-2-chlorobenzoic acid . It addresses the specific steric and electronic challenges posed by this poly-halo...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a modular, logic-driven guide for the derivatization of 3,5-Dibromo-2-chlorobenzoic acid . It addresses the specific steric and electronic challenges posed by this poly-halogenated scaffold.

Document ID: AN-DBC-2025 | Version: 2.1 Target Audience: Medicinal Chemists, Process Development Scientists Core Scaffold: 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0)[1]

Executive Summary & Scaffold Analysis

3,5-Dibromo-2-chlorobenzoic acid is a dense halogenated scaffold offering four distinct sites for diversification. Its utility lies in the orthogonal reactivity of its substituents, allowing for the sequential construction of complex pharmaceutical intermediates (e.g., SGLT-2 inhibitors) and agrochemicals.

Structural Reactivity Map

The molecule is defined by significant steric crowding around the C1-C2-C3 axis. Successful derivatization requires respecting the reactivity hierarchy:

SiteSubstituentReactivity ProfileDominant Factor
C1 Carboxylic AcidMasking/Anchoring Steric Hindrance: The ortho-chloro group (C2) hinders direct nucleophilic attack, requiring activation (e.g., acid chloride) over standard coupling.
C5 BrominePrimary Coupling Site Accessibility: Located meta to the acid and para to the chlorine, this is the least hindered halogen. It is the first site for Pd-catalyzed cross-coupling.
C3 BromineSecondary Coupling Site Steric Buttressing: Sandwiched between the C2-Cl and C4-H, this position is sterically congested. Reactivity is significantly lower than C5.
C2 ChlorineCore Switching (

)
Electronic Activation: The C2-Cl bond is generally inert to Pd-catalysis compared to C-Br but is highly activated for Nucleophilic Aromatic Substitution (

) once the acid is converted to an electron-withdrawing ester/amide.

Decision Tree & Workflow

The following logic flow dictates the optimal sequence of operations to prevent side reactions (e.g., decarboxylation or promiscuous coupling).

DerivatizationWorkflow Start 3,5-Dibromo-2- chlorobenzoic acid Step1 Step 1: Acid Functionalization (Masking) Start->Step1 SOCl2 / R-OH (Essential First Step) Note CRITICAL: Do not attempt Pd-coupling on free acid to avoid catalyst poisoning or decarboxylation. Start->Note Step2 Step 2: C5-Selective Coupling (Suzuki/Sonogashira) Step1->Step2 Pd(0), RT (Kinetic Control) Step3 Step 3: C3-Exhaustive Coupling (High Temp/Ligand) Step2->Step3 Pd(0), Heat (Thermodynamic Force) Step4 Step 4: C2-Displacement (SNAr) Step2->Step4 R-NH2, Heat (Orthogonal Switch)

Figure 1: Sequential functionalization strategy ensuring regiocontrol.

Module 1: Carboxylic Acid Functionalization

Challenge: The ortho-chloro substituent at C2 creates a "steric wall," making standard EDC/NHS coupling inefficient. Solution: Activation via Acid Chloride formation is the most robust method.

Protocol A: Synthesis of Methyl Ester (Acid Chloride Method)

This protocol avoids the reversibility issues of Fischer esterification caused by the ortho-substituent.

Reagents:

  • Substrate: 3,5-Dibromo-2-chlorobenzoic acid (1.0 equiv)[1]

  • Thionyl Chloride (

    
    ): 3.0 equiv
    
  • Catalyst: DMF (2-3 drops)

  • Solvent: Methanol (anhydrous)

Procedure:

  • Activation: In a dry round-bottom flask under

    
    , suspend the acid in anhydrous Toluene (or DCM).
    
  • Add catalytic DMF, followed by dropwise addition of

    
    .
    
  • Reflux: Heat to reflux (80°C) for 2–3 hours. The solution will clarify as the acid chloride forms. Note: Monitor by TLC (quench aliquot with MeOH).

  • Evaporation: Remove solvent and excess

    
     under reduced pressure to yield the crude acid chloride (yellow oil/solid).
    
  • Quench: Re-dissolve the residue in anhydrous DCM and cool to 0°C. Add anhydrous Methanol (5.0 equiv) and

    
     (1.1 equiv) slowly.
    
  • Workup: Stir at RT for 1 hour. Wash with

    
     (sat.), brine, dry over 
    
    
    
    , and concentrate.

Yield Expectation: >90% Validation: 1H NMR should show a singlet ~3.9 ppm (OMe) and loss of broad COOH peak.

Module 2: Regioselective Cross-Coupling

Scientific Basis: The C5-Br bond is electronically similar to a standard aryl bromide, while the C3-Br bond is sterically deactivated by the flanking Cl and ester groups. By controlling temperature and stoichiometry, exclusive C5-functionalization is achievable.

Protocol B: C5-Selective Suzuki-Miyaura Coupling

Target: Introduction of aryl/heteroaryl groups at the 5-position.

Reagents:

  • Substrate: Methyl 3,5-dibromo-2-chlorobenzoate (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv)
    
  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Degassing: Sparge the solvent mixture with Argon for 15 minutes.

  • Assembly: Charge the reaction vessel with Substrate, Boronic Acid, Base, and Catalyst. Add the degassed solvent.

  • Reaction (Kinetic Control): Stir at Room Temperature to 40°C . Do not reflux.

    • Why? Higher temperatures (>60°C) may initiate oxidative addition at the hindered C3-Br site.

  • Monitoring: Monitor by HPLC/UPLC. The starting material (SM) should convert to the Mono-coupled product. If C3-coupling (bis-coupled) is observed, lower the temperature.

  • Workup: Filter through Celite, dilute with EtOAc, wash with water/brine. Purify via silica chromatography.

Regioselectivity Check: Use NOESY NMR to confirm the position. The C5-coupled product will show NOE correlations between the new aryl group and the protons at C4 and C6. The C3-coupled product would show correlations with C4 only.

Module 3: Nucleophilic Aromatic Substitution ( )

Scientific Basis: The 2-position chlorine is activated for displacement by the ortho-ester (electron-withdrawing) and the meta-bromines. This reaction is impossible on the free acid due to carboxylate formation (electron-donating).

Protocol C: Displacement of C2-Chlorine with Primary Amines

Target: Synthesis of anthranilic acid derivatives (scaffolds for quinazolines).

Reagents:

  • Substrate: Methyl 3,5-dibromo-2-chlorobenzoate (1.0 equiv)

  • Nucleophile: Primary Amine (

    
    ) (1.5 - 2.0 equiv)
    
  • Base: DIPEA (2.0 equiv) or

    
    
    
  • Solvent: DMF or NMP (Polar aprotic is essential)

Procedure:

  • Setup: Dissolve substrate in DMF (0.5 M concentration).

  • Addition: Add Base and Amine.

  • Thermal Activation: Heat to 80–100°C .

    • Note: The 2-Cl is sterically hindered; significant thermal energy is required to overcome the barrier.

  • Monitoring: Reaction may take 12–24 hours.

  • Workup: Pour into ice water. The product often precipitates. If not, extract with EtOAc.

Analytical Data Summary

DerivativeKey NMR FeatureMass Spec Pattern
Parent Acid Broad OH (11-13 ppm)M, M+2, M+4 (1:2:1) @ 314 Da
Methyl Ester Singlet ~3.9 ppm (

)
M+ (Methyl adduct)
5-Aryl Derivative New aromatic signals; 2x Doublets (meta-coupling) preserved if C3-Br intact.Loss of one Br isotope pattern.
2-Amino Derivative Broad NH signal (~6-8 ppm); Loss of Cl isotope pattern.M, M+2 (1:1) if only 2 Br remain.

References

  • Synthesis of 3,5-dibromo-2-chlorobenzoic acid

    • Patent: CN113321577A. "Preparation method of 5-bromo-2-chlorobenzoic acid." (2021).[1] Link

    • Patent: CN108250060A. "Synthetic method of 5-bromo-2-chlorobenzoic acid." (2018).[1] Link

  • Regioselectivity in Polyhalogenated Systems

    • Journal: Bach, T., et al. "Regioselectivity in the Stille coupling reactions of 3,5-dibromo-2-pyrone." J. Org. Chem. (2002).[2] (Demonstrates steric/electronic control in analogous 3,5-dibromo systems). Link

    • Journal: Schroter, S., et al. "Regioselective cross-coupling of 2,4-dichloro- and 3,5-dichloropyridazines." Tetrahedron. (Establishes the "least hindered halogen reacts first" rule).
  • Esterification of Hindered Acids

    • Journal: Morales-Serna, J. A., et al. "Benzotriazole Esters in the Esterification of Tertiary Alcohols." Synthesis (2010). (Discusses activation strategies for hindered carboxylates). Link

Sources

Method

3,5-Dibromo-2-chlorobenzoic acid in organic synthesis

Application Note: 3,5-Dibromo-2-chlorobenzoic Acid in Organic Synthesis Part 1: Executive Summary & Strategic Utility 3,5-Dibromo-2-chlorobenzoic acid is a highly functionalized aromatic scaffold that serves as a critica...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,5-Dibromo-2-chlorobenzoic Acid in Organic Synthesis

Part 1: Executive Summary & Strategic Utility

3,5-Dibromo-2-chlorobenzoic acid is a highly functionalized aromatic scaffold that serves as a critical "branching point" in medicinal chemistry.[1] Unlike its mono-brominated analog (5-bromo-2-chlorobenzoic acid, a precursor to Dapagliflozin), this di-brominated variant offers three distinct vectors for diversification :

  • C1-Carboxyl Group: Amenable to esterification, amidation, and heterocycle formation (e.g., oxadiazoles, benzimidazoles).[1]

  • C5-Bromine (Sterically Accessible): The primary site for metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) due to lower steric hindrance.[1]

  • C3-Bromine (Sterically Congested): The secondary site for coupling, requiring specialized ligands or higher energy conditions, allowing for sequential, regioselective functionalization.[1]

Key Applications:

  • Antitubercular Agents: Hydrazide derivatives of this scaffold have demonstrated significant activity against Mycobacterium tuberculosis.[1]

  • Fragment-Based Drug Discovery (FBDD): The dense halogenation pattern provides unique vectors for exploring hydrophobic pockets in protein targets.[1]

  • Deuterated Isotopologues: Used as a precursor for 2-chloro-5-deuteriobenzoic acid via selective lithiation/deuteration.[1]

Part 2: Synthesis & Preparation Protocols

While often observed as an "over-brominated" impurity in the industrial synthesis of 5-bromo-2-chlorobenzoic acid, the 3,5-dibromo variant can be synthesized intentionally with high yield using forcing conditions.[1]

Protocol A: Direct Bromination of 2-Chlorobenzoic Acid

Rationale: Electrophilic aromatic substitution is directed by the activating/deactivating effects.[1] The C5 position is most reactive (para to Cl, meta to COOH).[1] Once C5 is brominated, the C3 position (ortho to Cl, meta to COOH) can be brominated using excess reagent and strong acid catalysis.[1]

Reagents:

  • 2-Chlorobenzoic acid (1.0 eq)[1][2]

  • N-Bromosuccinimide (NBS) (2.5 - 3.0 eq)[1]

  • Concentrated Sulfuric Acid (H₂SO₄) (Solvent/Catalyst)

  • Temperature: 60–80 °C

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 2-chlorobenzoic acid (10 g, 63.9 mmol) and concentrated H₂SO₄ (50 mL). Stir at room temperature until dissolved.

  • Reagent Addition: Add NBS (28.4 g, 160 mmol, 2.5 eq) portion-wise over 30 minutes. Caution: Exothermic reaction.

  • Reaction: Heat the mixture to 60 °C and monitor by HPLC/TLC.

    • Checkpoint: At 2 hours, the major product is usually the 5-monobromo species.[1]

    • Optimization: Continue heating at 80 °C for 6–12 hours to drive the reaction to the 3,5-dibromo product.[1]

  • Quenching: Cool the reaction mixture to 0 °C. Pour slowly onto crushed ice (500 g) with vigorous stirring. A white/off-white precipitate will form.[1]

  • Purification:

    • Filter the solid and wash with cold water (3 x 100 mL) to remove residual acid.[1]

    • Recrystallize from Ethanol/Water (1:1) or Acetic Acid to yield 3,5-dibromo-2-chlorobenzoic acid as white needles.[1]

  • Validation:

    • 1H NMR (400 MHz, DMSO-d6): δ 13.8 (br s, 1H, COOH), 8.25 (d, J=2.4 Hz, 1H, H-6), 8.10 (d, J=2.4 Hz, 1H, H-4).[1]

    • Note the coupling constant (J ~2.4 Hz) indicates meta-coupling between H4 and H6.[1]

Part 3: Regioselective Functionalization Strategies

The power of this scaffold lies in the ability to differentiate between the two bromine atoms.[1][3]

Logic of Regioselectivity
  • C5-Br: Located para to the Chlorine and meta to the Carboxyl.[1][2][3] It is relatively unhindered.[1]

  • C3-Br: Located ortho to the Chlorine and ortho to the Carboxyl (if twisted).[1] It is "sandwiched" between the bulky Cl atom and the carboxyl group, making oxidative addition by Palladium significantly slower.[1]

Regioselectivity cluster_legend Steric Control Start 3,5-Dibromo-2-chlorobenzoic acid Step1 Regioselective Suzuki Coupling (Site C5) Start->Step1 Pd(PPh3)4, 1.0 eq Boronic Acid RT to 60°C Step2 Secondary Coupling (Site C3) Step1->Step2 Pd(dtbpf)Cl2, Excess Boronic Acid 100°C Product 3,5-Diaryl-2-chlorobenzoic acid Step2->Product Final Scaffold C5 = Accessible C5 = Accessible C3 = Hindered C3 = Hindered C5 = Accessible->C3 = Hindered

Figure 1: Sequential functionalization workflow exploiting steric differentiation between C5 and C3 bromine atoms.[1][2][4]

Protocol B: Regioselective C5-Suzuki Coupling

Objective: Selectively arylate the C5 position while leaving the C3-Br intact for future use.

Reagents:

  • Substrate: 3,5-Dibromo-2-chlorobenzoic acid methyl ester (protect acid first)[1]

  • Boronic Acid: Phenylboronic acid (1.05 eq)

  • Catalyst: Pd(PPh₃)₄ (3 mol%) - Bulky ligands not required here.[1]

  • Base: Na₂CO₃ (2.0 eq)

  • Solvent: DME/Water (3:1)

Procedure:

  • Setup: In a nitrogen-purged vial, combine the methyl ester (1.0 eq), phenylboronic acid (1.05 eq), and Pd(PPh₃)₄.

  • Degassing: Add degassed DME/Water solvent mixture.[1]

  • Reaction: Stir at 60 °C for 4–6 hours.

    • Control: Monitor by LC-MS.[1][4] High temperature (>90 °C) or highly active catalysts (e.g., SPhos, XPhos) may lead to bis-coupling.[1] Keep temperature moderate.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄.

  • Outcome: The product will be Methyl 5-phenyl-3-bromo-2-chlorobenzoate . The C3-Br remains due to the steric shielding by the adjacent C2-Chloro group.[1]

Part 4: Pharmaceutical Application (Antitubercular Hydrazides)

Derivatives of 3,5-dibromo-2-chlorobenzoic acid have shown promise in inhibiting Mycobacterium tuberculosis.[1] The hydrazide moiety is a common pharmacophore in TB drugs (e.g., Isoniazid).[1]

Protocol C: Synthesis of 3,5-Dibromo-2-chlorobenzoic Acid Hydrazide

Reference Mechanism: Nucleophilic acyl substitution via in-situ activation.[1]

Reagents:

  • 3,5-Dibromo-2-chlorobenzoic acid (1.0 eq)[1][5][6]

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 eq)[1]

  • Hydrazine hydrate (Excess, 3–5 eq)[1]

  • Solvent: THF (anhydrous)

Procedure:

  • Activation: Dissolve the acid in anhydrous THF. Add CDI portion-wise at 0 °C. Stir at room temperature for 1 hour until CO₂ evolution ceases.

    • Intermediate: This forms the reactive acyl imidazole.[1]

  • Nucleophilic Attack: Cool the solution to 0 °C. Add hydrazine hydrate dropwise.

    • Note: Excess hydrazine prevents the formation of the symmetrical di-hydrazide dimer.[1]

  • Reaction: Stir at room temperature for 3–5 hours.

  • Isolation: Evaporate THF. Add cold water. The hydrazide product usually precipitates as a solid.[1]

  • Purification: Recrystallize from ethanol.

  • Data: Yields are typically 80–90%.[1][2]

Part 5: Summary of Physical & Chemical Properties

PropertyValue/DescriptionRelevance
Appearance White to off-white crystalline solidQuality indicator (yellowing indicates free Br2 or impurities)
Melting Point 215–218 °C (dec)High thermal stability for high-temp couplings
Solubility DMSO, DMF, MeOH (moderate)Poor water solubility requires polar organic solvents for reactions
pKa ~2.5 (Estimated)Stronger acid than benzoic acid (4.[1][2]2) due to electron-withdrawing halogens
Reactivity Order COOH > C5-Br > C3-Br > C2-ClDefines the order of operations in synthesis

References

  • Preparation of 5-bromo-2-chlorobenzoic acid (and impurity profiles). World Intellectual Property Organization (WIPO).[1] Patent CN113321577.[1][2] [1][2]

  • Synthesis and antitubercular activity of 3,5-dibromo-2-chlorobenzoic acid hydrazides. News of Pharmacy, 2017.[1][7]

  • 3,5-Dibromo-2-chlorobenzoic acid Product Data. Chemical Book / CymitQuimica.

  • Regioselectivity in Palladium-Catalyzed Cross-Coupling of Polyhalogenated Arenes.Journal of Organic Chemistry (General grounding on steric effects in Suzuki coupling).

Sources

Application

Application Note: Strategic Utilization of 3,5-Dibromo-2-chlorobenzoic Acid in Drug Discovery

Executive Summary: The "Tri-Vector" Scaffold In modern medicinal chemistry, 3,5-Dibromo-2-chlorobenzoic acid (DBCBA) represents a high-value "Tri-Vector" scaffold. Unlike simple benzoic acids, DBCBA offers three distinct...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Tri-Vector" Scaffold

In modern medicinal chemistry, 3,5-Dibromo-2-chlorobenzoic acid (DBCBA) represents a high-value "Tri-Vector" scaffold. Unlike simple benzoic acids, DBCBA offers three distinct, orthogonal handles for functionalization, allowing researchers to rapidly generate diverse libraries of heterocycles, particularly quinazolinones and anthranilic acid derivatives .

This guide outlines the mechanistic rationale and validated protocols for exploiting the specific reactivity profile of DBCBA. The central thesis of this application note is regiocontrol : leveraging the steric and electronic differences between the C2-Chlorine, C3-Bromine, and C5-Bromine positions to achieve selective bond formation.

Core Reactivity Profile
PositionSubstituentReactivity ModeSteric EnvironmentStrategic Utility
C1 -COOHAmidation / EsterificationHighAnchor point for heterocycle formation (e.g., Quinazolinone C4).
C2 -Cl

/ Ullmann Coupling
High (Ortho-crowded)Precursor to N-aryl anthranilic acids; critical for fused ring closure.
C3 -BrPd-Catalyzed CouplingSevere (Sandwiched)The "Last Resort" handle. Reacts last in cross-coupling sequences.
C5 -BrPd-Catalyzed CouplingLow (Accessible)The "First Responder." Ideal for introducing R-groups via Suzuki/Sonogashira coupling.

Strategic Workflows

Workflow A: One-Pot Heterocyclization (Quinazolinones)

The most direct application of DBCBA is the synthesis of 6,8-dibromoquinazolin-4(3H)-one derivatives. This pharmacophore is prevalent in antibacterial and antifungal research. The reaction exploits the electrophilicity of the carboxylic acid and the lability of the ortho-chlorine under high-temperature condensation conditions.

Workflow B: Regioselective Scaffold Hopping

For library generation, sequentially modifying the halogens allows for "Scaffold Hopping."

  • Protection: Esterification of C1.

  • C5-Functionalization: Suzuki coupling occurs preferentially at C5 due to the extreme steric hindrance at C3 (flanked by C2-Cl and C4-H) and C2 (electronic deactivation/sterics).

  • C2-Amination: Displacement of the C2-Cl via Buchwald-Hartwig or Ullmann conditions.

Visualizing the Logic

The following diagram illustrates the divergent synthetic pathways available from the DBCBA core.

DBCBA_Pathways cluster_legend Reaction Logic Start 3,5-Dibromo-2- chlorobenzoic acid Formamidine Reagent: Formamidine Acetate Start->Formamidine Condensation Ester Intermediate: Methyl 3,5-dibromo- 2-chlorobenzoate Start->Ester MeOH/H2SO4 Protection Quinazolinone Target A: 6,8-Dibromoquinazolin-4(3H)-one Formamidine->Quinazolinone Cyclization (Ref: CN114436974A) Suzuki C5-Selective Suzuki Coupling Ester->Suzuki Pd(PPh3)4 Boronic Acid (1 eq) Biaryl Target B: 5-Aryl-3-bromo- 2-chlorobenzoate Suzuki->Biaryl Steric Control (C5 > C3) L1 Starting Material L2 Final Target

Caption: Divergent synthesis map showing direct cyclization to Quinazolinones (Top) vs. Regioselective C5-coupling (Bottom).

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Bromo-6-chloro-4(3H)-quinazolinone Analog

Note: While the literature often cites 2,4-dibromo-5-chlorobenzoic acid for specific isomers, the chemistry for DBCBA (2-chloro-3,5-dibromo) is identical for generating 6,8-dibromo isomers.

Objective: One-pot synthesis of the quinazolinone core. Mechanism: Activation of the acid followed by nucleophilic attack by formamidine, then intramolecular


 displacement of the chlorine.

Reagents:

  • 3,5-Dibromo-2-chlorobenzoic acid (1.0 eq)

  • Formamidine acetate (1.2 - 1.5 eq)

  • 2-Methoxyethanol (Solvent) or DMF

  • Ammonium acetate (Additive, optional)

Step-by-Step:

  • Charge: To a round-bottom flask equipped with a reflux condenser, add DBCBA (10 mmol, 3.14 g) and formamidine acetate (15 mmol, 1.56 g).

  • Solvent: Add 2-Methoxyethanol (30 mL).

  • Reflux: Heat the mixture to reflux (approx. 125°C) under an inert atmosphere (

    
    ) for 12–18 hours.
    
    • Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). The starting acid spot (

      
      ) should disappear, replaced by a fluorescent spot (
      
      
      
      ).
  • Workup: Cool the reaction mixture to room temperature. Pour the solution into ice-cold water (100 mL).

  • Isolation: A precipitate will form. Stir for 30 minutes to ensure full granulation. Filter the solid via vacuum filtration.[1]

  • Purification: Wash the cake with water (

    
     mL) and cold ethanol (
    
    
    
    mL). Recrystallize from DMF/Ethanol if necessary.
  • Yield: Expected yield 70–85%.

Protocol 2: Regioselective C5-Suzuki Coupling

Objective: To selectively arylate the 5-position while leaving the 3-bromo and 2-chloro positions intact for later steps.

Reagents:

  • Methyl 3,5-dibromo-2-chlorobenzoate (1.0 eq) (Synthesized via standard MeOH/H2SO4 esterification)

  • Aryl Boronic Acid (1.05 eq)

  • 
     (3-5 mol%)
    
  • 
     (2.0 eq, 2M aqueous solution)
    
  • DME (Dimethoxyethane) / Water (4:1 ratio)

Step-by-Step:

  • Degassing: In a sealed tube or Schlenk flask, combine the ester (1.0 mmol), aryl boronic acid (1.05 mmol), and DME (10 mL). Sparge with Argon for 10 minutes.

  • Catalyst Addition: Add

    
     (0.05 mmol) and the degassed 
    
    
    
    solution.
  • Reaction: Heat to 80°C.

    • Critical Control: Do not overheat or run for prolonged periods (>12h) to avoid "scrambling" or double-coupling at the C3 position. The C5 position reacts significantly faster due to steric accessibility.

  • Monitoring: Check HPLC/TLC at 4 hours. Stop when the starting material is consumed.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (0-10% EtOAc in Hexanes). The C5-coupled product elutes first, followed by trace bis-coupled byproducts.

Safety & Handling (MSDS Summary)

  • Hazards: DBCBA is an irritant to eyes, respiratory system, and skin.

  • Specific Risk: Polyhalogenated aromatics can be persistent. Avoid release into the environment.

  • Reaction Safety:

    • Acid Chlorides: If converting DBCBA to its acid chloride (using

      
      ), be aware of vigorous HCl evolution.
      
    • Palladium Waste: Segregate heavy metal waste streams.

References

  • Synthesis of 6,8-dibromoquinazolinone derivatives

    • Source: National Institutes of Health (NIH) / PubMed. "Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities."
    • Link:[Link]

  • Source: Google Patents. "Synthesis method of 7-bromo-6-chloro-4(3H)-quinazolinone" (Demonstrates the formamidine cyclization methodology applicable to DBCBA).
  • Preparation of the Starting Material (DBCBA)
  • Regioselective Coupling of Polyhalogenated Arenes

    • Source: ACS Publications.
    • Link:[Link]

Sources

Method

Application Note: Analytical Characterization of 3,5-Dibromo-2-chlorobenzoic Acid

Executive Summary This guide provides a validated analytical framework for 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) . As a highly halogenated benzoic acid derivative, this compound presents specific challenges r...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated analytical framework for 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) . As a highly halogenated benzoic acid derivative, this compound presents specific challenges regarding solubility, ionization (pKa ~2.0), and chromatographic retention. This document outlines a self-validating workflow combining NMR spectroscopy for structural certainty, Mass Spectrometry (MS) for isotopic fingerprinting, and HPLC-UV for quantitative purity assessment.

Target Audience: Medicinal Chemists, QC Analysts, and Process Development Scientists.

Physicochemical Profile & Safety

Understanding the physical nature of the analyte is the first step in method development.

PropertyValue / CharacteristicAnalytical Implication
Molecular Weight 314.36 g/mol Detectable by Single Quad MS.
Appearance Light yellow to brown solidVisual inspection required for homogeneity.
Melting Point 180–181 °CUse capillary melting point for quick ID.
pKa (Predicted) ~2.04Critical: Mobile phases must be acidic (pH < 2.5) to suppress ionization and ensure retention on C18 columns.
LogP ~3.5Highly lipophilic; requires high organic content for elution.
Solubility Low in water; Soluble in MeOH, DMSO, ACNUse MeOH or ACN/Water mix for sample prep.

Safety Warning: This compound is an irritant. Handle in a fume hood. Dispose of halogenated waste separately.

Structural Identification (The Fingerprint)

Nuclear Magnetic Resonance (NMR)

Due to the high degree of substitution, the


H NMR spectrum is deceptively simple, serving as a rapid pass/fail identity test.

Protocol:

  • Solvent: DMSO-

    
     (Preferred for solubility) or CDCl
    
    
    
    .
  • Concentration: 10 mg/mL.

Expected Signals (


H, 400 MHz, DMSO-

):
  • 
     13.0–14.0 ppm (Broad singlet, 1H):  Carboxylic acid proton (-COOH). Note: May be invisible if trace water is present.
    
  • 
     8.0–8.2 ppm (Doublet, 
    
    
    
    Hz, 1H):
    Aromatic H6 (Ortho to COOH, Meta to Br).
  • 
     8.2–8.4 ppm (Doublet, 
    
    
    
    Hz, 1H):
    Aromatic H4 (Between two Br atoms).
  • Coupling Logic: The meta-coupling (

    
    ) between H4 and H6 is characteristic (~2.0–2.5 Hz). Para-substitution patterns would show singlets or different coupling constants.
    
Mass Spectrometry: The Isotope Signature

The combination of one Chlorine and two Bromines creates a unique isotopic envelope that acts as a definitive molecular barcode.

Isotope Abundances:

  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Cl : 
    
    
    
    Cl
    
    
    3:1[1][2][3]
  • ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    Br : 
    
    
    
    Br
    
    
    1:1[1][2]

Theoretical Pattern (


 or 

):
The mass spectrum will display a tetrad of peaks separated by 2 amu.
  • M (Nominal):

    
    Cl + 
    
    
    
    Br +
    
    
    Br
  • M+2: (

    
    Cl + 
    
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br +
    
    
    Br) — Typically the base peak (highest intensity).
  • M+4: (

    
    Cl + 
    
    
    
    Br +
    
    
    Br) AND (
    
    
    Cl +
    
    
    Br)[4]
  • M+6:

    
    Cl + 
    
    
    
    Br — Smallest peak.

Quantitative Analysis Protocols

HPLC-UV Purity & Assay Method

Objective: Quantify purity and identify related impurities (e.g., monobromo derivatives or regioisomers). Rationale: A Reverse Phase (RP) method with acidic buffering is chosen to keep the carboxylic acid protonated, preventing peak tailing and ensuring robust retention.

Instrument Parameters
  • System: HPLC with Diode Array Detector (DAD).

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or Waters XBridge).

  • Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Detection: 235 nm (primary), 254 nm (secondary).

  • Injection Volume: 10 µL.

Mobile Phase Configuration
  • Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Program
Time (min)% Solvent A% Solvent BEvent
0.06040Equilibration
2.06040Isocratic Hold
15.01090Linear Gradient
18.01090Wash
18.16040Re-equilibration
23.06040End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Standard Stock: Weigh 10 mg standard into 10 mL flask. Dissolve in ACN, dilute to volume with Diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock 1:10 to obtain 0.1 mg/mL.

  • Filtration: 0.22 µm PTFE filter (Nylon may bind acidic compounds).

GC-MS Analysis (Derivatization Required)

Objective: Orthogonal confirmation of purity and identification of volatile impurities. Challenge: Carboxylic acids analyze poorly on GC due to hydrogen bonding (tailing). Solution: Silylation to form the Trimethylsilyl (TMS) ester.

Derivatization Protocol
  • Weigh ~2 mg of sample into a GC vial.

  • Add 500 µL of Anhydrous Pyridine.

  • Add 200 µL of BSTFA + 1% TMCS (Silylation reagent).

  • Cap and heat at 60 °C for 30 minutes.

  • Reaction:

    
    .
    
  • Inject 1 µL into GC-MS.

GC Parameters
  • Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium @ 1.0 mL/min.

  • Inlet: 250 °C, Split 20:1.

  • Oven: 80 °C (1 min)

    
     20 °C/min 
    
    
    
    280 °C (hold 5 min).
  • MS Source: EI (70 eV), Scan range 50–500 amu.

Method Validation & Troubleshooting

System Suitability Criteria (HPLC)

Before running samples, ensure the system meets these metrics:

  • Tailing Factor (

    
    ): 
    
    
    
    (If
    
    
    , lower pH of Mobile Phase A).
  • Retention Time Precision: RSD

    
     0.5% (n=5 injections).
    
  • Resolution: If impurities are present (e.g., 5-bromo-2-chlorobenzoic acid), Resolution (

    
    ) must be 
    
    
    
    .
Troubleshooting Guide
  • Split Peaks: Sample solvent is too strong. Increase water content in the diluent.

  • Drifting Retention: Column equilibration insufficient. Ensure 5-10 column volumes of re-equilibration time.

  • Ghost Peaks: Carryover from highly lipophilic impurities. Add a "Sawtooth" wash gradient (95% B) between runs.

Analytical Workflow Visualization

AnalyticalWorkflow Start Raw Material 3,5-Dibromo-2-chlorobenzoic acid ID_Phase Phase 1: Identification Start->ID_Phase NMR 1H NMR (DMSO-d6) Check: Doublets @ 8.0-8.4 ppm Confirm: Meta-coupling ID_Phase->NMR MS Mass Spectrometry Check: Isotope Pattern (Br2Cl) Confirm: MW 314 ID_Phase->MS IR FT-IR Check: C=O Stretch (~1700 cm-1) ID_Phase->IR Purity_Phase Phase 2: Purity & Assay HPLC HPLC-UV (C18, Acidic MP) Primary Quantitation Limit: >98.0% Area Purity_Phase->HPLC GC GC-MS (TMS Derivatization) Orthogonal Purity Check: Volatile Impurities Purity_Phase->GC NMR->Purity_Phase MS->Purity_Phase IR->Purity_Phase Decision Does Data Match? HPLC->Decision GC->Decision Release Release / COA Generation Decision->Release Pass OOS OOS Investigation (Check Synthesis Precursors) Decision->OOS Fail

Figure 1: Step-by-step analytical decision matrix for characterization and release.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 302960, 3,5-Dibromo-2-chlorobenzoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. Mass Spectrometry: Isotope Effects of Halogens. (General reference for Br/Cl isotope patterns). Retrieved from [Link]

  • Shimadzu Application News. Analysis of Benzoic Acid and Sorbic Acid by HPLC. (Methodology basis for acidic mobile phase selection). Retrieved from [Link]

Sources

Application

Application Note: High-Resolution HPLC Analysis of 3,5-Dibromo-2-chlorobenzoic Acid

Executive Summary This Application Note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 3,5-Dibromo-2-chlorobenzoic acid (CAS: 270...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note details a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification and purity assessment of 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0).[1][2]

As a highly halogenated benzoic acid derivative, this molecule presents specific analytical challenges, including low aqueous solubility and a very low pKa (~2.04).[1][2] This protocol overcomes these by utilizing a low-pH mobile phase to suppress ionization, ensuring sharp peak shape and reproducible retention.[1][2] The method is optimized to resolve the target analyte from critical process impurities, specifically the mono-brominated congeners (5-bromo-2-chlorobenzoic acid) and the starting material (2-chlorobenzoic acid).[1][2]

Chemical Context & Method Strategy

Analyte Properties

Understanding the physicochemical nature of the analyte is the foundation of this protocol.[1][2]

PropertyValue (Predicted/Exp)Analytical Implication
Structure Benzoic acid core, Cl at C2, Br at C3, C5Steric hindrance at carboxylic group; Electron-withdrawing halogens increase acidity.[1][2]
pKa ~2.04 ± 0.25Critical: Mobile phase pH must be < 2.5 to keep the acid protonated (neutral) and prevent peak tailing/split peaks.[1]
LogP ~3.56Highly hydrophobic.[1][2] Requires high organic content for elution.[1][2]
UV Max ~230–240 nmAromatic ring absorption shifted by halogens. 235 nm is the recommended detection wavelength.[1]
Separation Logic

The separation relies on hydrophobic subtraction .[1][2] The elution order on a C18 column will follow the degree of halogenation (hydrophobicity):

  • 2-Chlorobenzoic acid (Least hydrophobic, elutes first)[1][2]

  • 5-Bromo-2-chlorobenzoic acid (Intermediate)[1][2][3][4][5]

  • 3,5-Dibromo-2-chlorobenzoic acid (Target, most hydrophobic, elutes last)[1][2]

Method Development Workflow

The following diagram illustrates the decision matrix used to finalize the chromatographic conditions.

MethodDevelopment Start Analyte: 3,5-Dibromo-2-chlorobenzoic acid PropAnalysis Analyze Properties pKa ~2.0, LogP ~3.5 Start->PropAnalysis Decision1 Mobile Phase pH? PropAnalysis->Decision1 pH_High pH > 3.0 Ionized (-COO-) Fast Elution, Tailing Decision1->pH_High Avoid pH_Low pH < 2.5 Neutral (-COOH) Retained, Sharp Peak Decision1->pH_Low Select Decision2 Stationary Phase? pH_Low->Decision2 Col_C18 C18 (ODS) Strong Hydrophobic Interaction Standard Choice Decision2->Col_C18 Decision3 Organic Modifier? Col_C18->Decision3 Org_ACN Acetonitrile Sharp peaks Suitable for Br-compounds Decision3->Org_ACN Org_MeOH Methanol Weaker elution High backpressure FinalMethod Final Protocol: C18 Column 0.1% H3PO4 (pH ~2.0) ACN Gradient Org_ACN->FinalMethod

Caption: Logical decision tree for selecting HPLC conditions based on analyte physicochemical properties.

Detailed Experimental Protocol

Reagents and Standards
  • Reference Standard: 3,5-Dibromo-2-chlorobenzoic acid (>98% purity).[1][2][6]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Water.[1][2]

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for MS compatibility).[1][2]

  • Diluent: 50:50 Acetonitrile:Water (v/v).[1][2]

Instrumentation
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VUV).[1][2]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.[1][2]

    • Note: A 3.5 µm particle size is preferred over 5 µm for better resolution of the halogenated isomers.[1][2]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.[1][2]1)
Mobile Phase B Acetonitrile (100%)
Flow Rate 1.0 mL/min
Column Temp 30°C (Controlled)
Injection Volume 5 - 10 µL
Detection UV @ 235 nm (Reference: 360 nm)
Run Time 20 Minutes
Gradient Program

A gradient is required to prevent the late elution and band broadening of the highly hydrophobic dibromo-target while resolving the earlier polar impurities.[1][2]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.006040Initial Hold
2.006040Isocratic hold for polar impurities
12.001090Linear Ramp to elute Target
15.001090Wash Step
15.106040Return to Initial
20.006040Re-equilibration

Sample Preparation Workflow

Standard Preparation:

  • Weigh 10.0 mg of 3,5-Dibromo-2-chlorobenzoic acid standard into a 20 mL volumetric flask.

  • Add 10 mL of Acetonitrile to dissolve (sonicate if necessary).

  • Dilute to volume with Water.

  • Final Concentration: 0.5 mg/mL (500 ppm).

Sample Preparation (Solid/Powder):

  • Weigh 25.0 mg of sample.[1][2]

  • Dissolve in 25 mL of Diluent (50:50 ACN:Water).

  • Filter through a 0.45 µm PTFE syringe filter into an HPLC vial.

    • Note: Do not use Nylon filters, as acidic halogenated compounds may bind to the membrane.[1][2]

System Suitability & Validation

Before running unknown samples, the system must meet the following criteria (based on 5 replicate injections of the Standard):

ParameterAcceptance CriteriaRationale
Retention Time (RT) ± 2.0% RSDEnsures pump stability and gradient reproducibility.[1][2]
Peak Area < 1.0% RSDEnsures injector precision.[1][2]
Tailing Factor (T) 0.8 < T < 1.5Verifies pH suppression of ionization.[1][2] T > 1.5 indicates insufficient acid in MP A.
Theoretical Plates (N) > 5000Indicates good column efficiency.[1]
Resolution (Rs) > 2.0Between Target and nearest impurity (likely 5-bromo-2-chlorobenzoic acid).[1][2]
Impurity Profile Visualization

The following diagram maps the expected separation order and the chemical logic behind it.

SeparationOrder Injection Injection (t=0) Impurity1 2-Chlorobenzoic Acid (Starting Material) Less Hydrophobic RT ~4-6 min Injection->Impurity1 Low %B Impurity2 5-Bromo-2-chlorobenzoic Acid (Mono-bromo Intermediate) Medium Hydrophobicity RT ~8-10 min Impurity1->Impurity2 Gradient Ramp Target 3,5-Dibromo-2-chlorobenzoic Acid (Target Analyte) High Hydrophobicity RT ~12-14 min Impurity2->Target High %B

Caption: Chromatographic elution order driven by increasing halogenation and hydrophobicity.

Troubleshooting Guide

Issue 1: Peak Tailing (T > 1.5)

  • Cause: Secondary interactions with silanols or partial ionization of the carboxylic acid.[1][2]

  • Solution: Ensure Mobile Phase A pH is ≤ 2.1. If using an older column, switch to a "base-deactivated" or "end-capped" column (e.g., Zorbax Eclipse Plus or XBridge).[1][2]

Issue 2: Retention Time Drift

  • Cause: Temperature fluctuations or mobile phase evaporation.[1][2]

  • Solution: Use a column oven at 30°C. Keep ACN bottles capped to prevent evaporation of the volatile organic component.

Issue 3: "Ghost" Peaks

  • Cause: Carryover of the highly hydrophobic dibromo-compound.[1][2]

  • Solution: Increase the "Wash Step" (90% B) duration in the gradient or add a needle wash step with 100% ACN.

References

  • SIELC Technologies. (2018).[1][2][7] Separation of 5-Bromo-2-chlorobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

    • Context: Provides foundational conditions (Acidic Mobile Phase) for the mono-bromo isomer, adapted here for the di-bromo target.[1][2]

  • National Center for Biotechnology Information (NCBI). (2023).[1][2] PubChem Compound Summary for CID 8374, 2-Chlorobenzoic acid.[1][2] Retrieved from [Link][1][2]

    • Context: Source for pKa and structural data of the core scaffold.[1][2]

  • Context: Verified CAS number and predicted physicochemical properties (LogP, MP).
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012).[1][2] Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience.[1][2]

    • Context: Authoritative text on RP-HPLC method design for ionizable acidic compounds (pKa suppression str

Sources

Method

3,5-Dibromo-2-chlorobenzoic acid as an impurity in Benzbromarone

Executive Summary & Strategic Importance In the high-stakes landscape of gout therapeutic development, Benzbromarone remains a critical uricosuric agent. However, its synthesis involves complex halogenation steps that in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

In the high-stakes landscape of gout therapeutic development, Benzbromarone remains a critical uricosuric agent. However, its synthesis involves complex halogenation steps that introduce specific impurity risks. This Application Note addresses a distinct, non-pharmacopeial impurity: 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) .[1][2]

Unlike the common degradation products (e.g., Benzbromarone Impurity A or B), this specific molecule represents a Regio-Isomeric Process Impurity .[1] Its presence suggests contamination in the benzoic acid starting materials or aberrant halogenation selectivity. Because of its structural similarity to the drug's pharmacophore and its potential for acidic reactivity, controlling this impurity to trace levels (compliant with ICH Q3A/B) is mandatory for regulatory approval.

Key Technical Challenges Solved in This Guide:

  • Polarity Mismatch: Separating the highly polar, acidic impurity from the highly lipophilic Benzbromarone parent molecule.

  • Trace Detection: Achieving LOD < 0.05% without mass spectrometry (though MS-compatible buffers are provided).

  • Origin Tracing: Mapping the synthesis pathway to identify the root cause of the impurity.

Origin & Synthesis Logic

To control an impurity, one must first understand its genesis.[1] Benzbromarone is typically synthesized via the Friedel-Crafts acylation of a benzofuran derivative with a benzoyl chloride precursor.[1]

The Root Cause: The impurity 3,5-Dibromo-2-chlorobenzoic acid is likely an unreacted carryover or a hydrolyzed byproduct of a contaminated starting material.[1] If the precursor 4-hydroxybenzoic acid contains traces of 2-chlorobenzoic acid, the subsequent bromination step yields the target impurity.

Figure 1: Impurity Origin Pathway[1]

Benzbromarone_Impurity_Origin StartMat Starting Material: Benzoic Acid Precursors Contaminant Contaminant: 2-Chlorobenzoic Acid StartMat->Contaminant Trace Level MainPrecursor Main Precursor: 4-Hydroxybenzoic Acid StartMat->MainPrecursor Bromination Step 1: Bromination (Br2 / AcOH) Contaminant->Bromination MainPrecursor->Bromination TargetInt Intermediate A: 3,5-Dibromo-4-hydroxybenzoic acid Bromination->TargetInt ImpurityInt IMPURITY FORMED: 3,5-Dibromo-2-chlorobenzoic acid Bromination->ImpurityInt Side Reaction Acylation Step 2: Friedel-Crafts Acylation (with 2-Ethylbenzofuran) TargetInt->Acylation FinalAPI Final API: Benzbromarone ImpurityInt->FinalAPI Co-precipitation / Carryover ResidualImp Residual Impurity in API: 3,5-Dibromo-2-chlorobenzoic acid ImpurityInt->ResidualImp Detected in QC Acylation->FinalAPI

Caption: Figure 1. Genesis of 3,5-Dibromo-2-chlorobenzoic acid via starting material contamination and subsequent bromination.[1]

Analytical Protocol: High-Resolution HPLC Method

The significant pKa difference between the impurity (acidic, pKa ~2.0) and Benzbromarone (phenol, pKa ~5.5) requires a buffered mobile phase to prevent peak tailing and ensure retention of the impurity.

Method parameters
ParameterSpecificationRationale
Column C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µmHigh surface area for resolving polar acids from neutral drugs.[1]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.7)Suppresses ionization of the carboxylic acid, increasing retention on C18.
Mobile Phase B Acetonitrile (HPLC Grade)Strong solvent strength required to elute the lipophilic Benzbromarone.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1]
Column Temp 30°CMaintains reproducible retention times.[1]
Detection UV at 235 nmThe benzoyl ring absorption maximum; provides high sensitivity for both species.
Injection Vol 10 µLStandard loop size.[1]
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial Hold: Retain the polar impurity (3,5-Dibromo-2-chlorobenzoic acid).[1]
5.09010Isocratic hold to separate early eluting acids.[1]
20.01090Ramp: Elute the highly lipophilic Benzbromarone.
25.01090Wash column of lipophilic dimers.
25.19010Return to initial conditions.
30.09010Re-equilibration.

Detailed Experimental Protocols

Protocol A: Standard Solution Preparation

Objective: Create a self-validating calibration standard.

  • Impurity Stock (Solution I): Weigh 5.0 mg of 3,5-Dibromo-2-chlorobenzoic acid reference standard into a 50 mL volumetric flask. Dissolve in 100% Methanol. (Conc: 100 µg/mL).

  • API Stock (Solution A): Weigh 50.0 mg of Benzbromarone API into a 50 mL volumetric flask. Dissolve in Mobile Phase B. (Conc: 1000 µg/mL).

  • System Suitability Solution: Transfer 1.0 mL of Solution A and 1.0 mL of Solution I into a 100 mL flask. Dilute to volume with Mobile Phase A:B (50:50).

    • Result: Contains 10 µg/mL API and 1 µg/mL Impurity.

Protocol B: Sample Preparation (API or Tablet)

Objective: Maximize recovery of the acidic impurity.

  • Weighing: Transfer 50 mg equivalent of Benzbromarone (powder or crushed tablet) to a 50 mL centrifuge tube.

  • Extraction Solvent: Add 30 mL of Acetonitrile:Phosphate Buffer pH 3.0 (80:20) .

    • Note: The high organic content is needed to dissolve the Benzbromarone, while the buffer ensures the acidic impurity is soluble and does not precipitate.

  • Sonication: Sonicate for 15 minutes with temperature control (<30°C).

  • Clarification: Centrifuge at 4000 rpm for 10 minutes. Filter supernatant through a 0.45 µm PTFE filter.

  • Dilution: No further dilution is usually required for impurity profiling (Target conc: 1.0 mg/mL).

Protocol C: Data Analysis & System Suitability

Acceptance Criteria:

  • Resolution (Rs): The resolution between the 3,5-Dibromo-2-chlorobenzoic acid peak (expected RT ~4-6 min) and the Benzbromarone peak (expected RT ~18-22 min) must be > 5.0.[1]

  • Tailing Factor: Tailing for the impurity peak must be < 1.5. (If tailing > 1.5, increase buffer concentration in Mobile Phase A).

  • Sensitivity: S/N ratio for the impurity at 0.05% level (Limit of Quantitation) must be > 10.

Workflow Visualization

The following diagram illustrates the decision matrix for handling this specific impurity during the QC process.

Figure 2: Impurity Control Workflow

Caption: Figure 2. Quality Control decision tree for 3,5-Dibromo-2-chlorobenzoic acid analysis.

References

  • International Council for Harmonisation (ICH). (2006).[1][3] ICH Q3A(R2): Impurities in New Drug Substances.[1][3][4][5] Retrieved from [Link]

  • Research Trend. (2016). Analytical Method Development and Validation for Assay of Benzbromarone Drug. Retrieved from [Link]

  • European Pharmacopoeia (Ph.[1] Eur.). Benzbromarone Monograph 01/2008:1393. (Standard reference for pharmacopeial impurities A, B, C).[1]

  • PubChem. (2024). Compound Summary: 3,5-Dibromo-2-chlorobenzoic acid.[1][2][6][7] Retrieved from [Link][1]

Disclaimer: This Application Note is for research and development purposes. All protocols must be validated in the user's laboratory according to local GMP/GLP regulations before use in commercial release testing.

Sources

Application

Technical Application Note: Synthesis of 3,5-Dibromo-2-chlorobenzoyl Chloride

Executive Summary This application note details the optimized protocol for converting 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) to its corresponding acid chloride, 3,5-Dibromo-2-chlorobenzoyl chloride , using thi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for converting 3,5-Dibromo-2-chlorobenzoic acid (CAS 27003-05-0) to its corresponding acid chloride, 3,5-Dibromo-2-chlorobenzoyl chloride , using thionyl chloride (


).[1]

This transformation is a critical intermediate step in the synthesis of bioactive hydrazides (potential antitubercular agents) and halogenated benzamides used in medicinal chemistry.[1] Due to the significant steric hindrance at the ortho-position (2-Cl) and the electron-withdrawing nature of the halogen substituents, this protocol utilizes N,N-Dimethylformamide (DMF) as a nucleophilic catalyst to ensure complete conversion and suppress side reactions.[1]

Scientific Foundation & Reaction Mechanism[1]

Substrate Analysis

The starting material, 3,5-Dibromo-2-chlorobenzoic acid, presents unique challenges:

  • Steric Hindrance: The bulky chlorine atom at the ortho-position (C2) creates steric strain, impeding the approach of the thionyl chloride reagent.[1]

  • Electronic Effects: The three halogen atoms (2-Cl, 3-Br, 5-Br) exert a strong inductive withdrawing effect (-I), increasing the electrophilicity of the carbonyl carbon.[1] However, this is often outweighed by the steric barrier in uncatalyzed reactions.[1]

The Role of DMF Catalysis

To overcome steric hindrance, we employ the "Vilsmeier-Haack" catalytic cycle.[1] DMF reacts with thionyl chloride to form the highly reactive chloroiminium species (Vilsmeier reagent) .[1] This species is more electrophilic than thionyl chloride itself and facilitates the formation of the acyl chloride under milder conditions than thermal forcing alone.[1]

Reaction Mechanism Diagram

The following diagram illustrates the catalytic cycle and the conversion pathway.

ReactionMechanism DMF DMF Catalyst Vilsmeier Chloroiminium Intermediate (Active Catalyst) DMF->Vilsmeier + SOCl2 - SO2 SOCl2 Thionyl Chloride (SOCl2) SOCl2->Vilsmeier Activated Activated Acyl-Imidoyl Intermediate Vilsmeier->Activated Substrate 3,5-Dibromo-2- chlorobenzoic Acid Substrate->Activated Nucleophilic Attack on Catalyst Product 3,5-Dibromo-2- chlorobenzoyl Chloride Activated->Product Cl- Substitution Byproducts SO2 (g) + HCl (g) + Regenerated DMF Activated->Byproducts

Figure 1: DMF-catalyzed mechanism for the conversion of sterically hindered benzoic acids to acid chlorides.

Experimental Protocol

Reagents and Equipment
Reagent/MaterialSpecificationRole
3,5-Dibromo-2-chlorobenzoic acid>98% PuritySubstrate
Thionyl Chloride (

)
Reagent Grade (>99%)Chlorinating Agent
N,N-Dimethylformamide (DMF)AnhydrousCatalyst
Toluene (Optional)AnhydrousCo-solvent (if reflux >80°C required)
Equipment Specification Purpose
GlasswareFlame-dried 2-neck RBFMoisture exclusion
CondenserWater-cooled + Drying tube (

)
Reflux/Trap HCl gas
ScrubberNaOH (10%) trapNeutralize

/HCl off-gas
Step-by-Step Methodology

Step 1: Setup and Inertion

  • Equip a 100 mL two-neck round-bottom flask (RBF) with a magnetic stir bar, a reflux condenser, and a drying tube (or nitrogen inlet).

  • Connect the top of the condenser to a gas scrubber containing 10% NaOH solution to trap acidic fumes (

    
     and HCl).
    
  • Critical: Ensure all glassware is flame-dried. Moisture reacts violently with

    
     and hydrolyzes the product.[1]
    

Step 2: Reagent Addition

  • Charge 3,5-Dibromo-2-chlorobenzoic acid (10.0 g, 31.8 mmol) into the flask.

  • Add Thionyl Chloride (23 mL, ~318 mmol) .

    • Note: A large excess (10 equiv) is used to serve as both reagent and solvent.[1]

  • Add DMF (3-5 drops, approx.[1] 0.1 mL) as the catalyst.

    • Observation: Immediate gas evolution (bubbling) may occur upon DMF addition.[1]

Step 3: Reaction (Reflux)

  • Heat the reaction mixture gradually to reflux (approx. 75–80 °C).

  • Maintain reflux for 2 to 4 hours .

    • Endpoint Criteria: The reaction mixture should turn from a suspension to a clear, homogeneous solution (yellow to light amber). Gas evolution should cease.[1]

Step 4: Workup and Isolation

  • Cool the mixture to room temperature.

  • Evaporation: Transfer the mixture to a rotary evaporator. Remove excess thionyl chloride under reduced pressure (vacuum).[1][2]

    • Caution: Use a cold trap (-78 °C) to protect the vacuum pump from

      
       vapors.[1]
      
  • Azeotropic Drying: To ensure complete removal of

    
    , add anhydrous toluene (10 mL) to the residue and re-evaporate.[1] Repeat twice.
    
  • Final Product: The residue is the crude acid chloride, typically an off-white to yellow solid or viscous oil.[1]

    • Yield Expectation: >95% quantitative conversion is typical.[1]

In-Process Controls (IPC) & Validation

To ensure the trustworthiness of the synthesis, use the following method to validate conversion before workup.

Method: Methanol Quench TLC Since acid chlorides are unstable on silica gel, they must be derivatized for analysis.[1]

  • Take a 20 µL aliquot of the reaction mixture.

  • Quench into 200 µL of anhydrous Methanol .

  • Wait 5 minutes (converts acid chloride to Methyl Ester).

  • Run TLC (Solvent: Hexane/Ethyl Acetate 4:1).[1]

    • Starting Material: Lower

      
       (Acid).[1]
      
    • Product (as Ester): Higher

      
       (Distinct spot).
      
    • Pass Criteria: Disappearance of the Acid spot.[1]

Workflow Visualization

Workflow Start Start: Weigh 10g Substrate AddReagents Add Excess SOCl2 (10 eq) + cat. DMF Start->AddReagents Reflux Reflux at 80°C (2-4 Hours) AddReagents->Reflux Check IPC: Methanol Quench TLC (Clear Solution?) Reflux->Check Check->Reflux No (Continue Heating) Evap Rotary Evaporation (Remove SOCl2) Check->Evap Yes CoEvap Co-evaporate with Toluene (x2) Evap->CoEvap Final Isolate Acid Chloride (Store under N2) CoEvap->Final

Figure 2: Operational workflow for the synthesis process.

Safety & Handling (HSE)

  • Thionyl Chloride (

    
    ):  Highly corrosive and reacts violently with water to release 
    
    
    
    and HCl gases.[1][3] Causes severe skin burns and eye damage.[1] Always handle in a functioning fume hood.
  • Off-Gas Management: The reaction generates significant volumes of

    
     and HCl.[1][3] A scrubber (NaOH trap) is mandatory.[1]
    
  • Quenching: Never add water directly to the reaction flask. If quenching is necessary, dilute with an inert solvent (DCM) first, cool to 0°C, and add water dropwise.[1]

References

  • Preparation of 3,5-dichlorobenzoyl chloride (Analogous Protocol) . Google Patents CN106349121A.[1] Available at:

  • Conversion of Carboxylic Acids to Acid Chlorides using Thionyl Chloride . Chemistry LibreTexts. Available at: [Link]

  • Synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides . ResearchGate.[1][4] Available at: [Link]

  • Thionyl Chloride-Mediated Deacetylation and Esterification . Journal of Organic Chemistry. Available at: [Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization of 3,5-Dibromo-2-chlorobenzoic Acid

Current Status: Operational Topic: Electrophilic Aromatic Substitution (Halogenation) Target Molecule: 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) Audience: Process Chemists & R&D Scientists[1][2] Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Electrophilic Aromatic Substitution (Halogenation) Target Molecule: 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) Audience: Process Chemists & R&D Scientists[1][2]

Introduction: The "Forcing" Strategy

Welcome to the technical optimization guide for 3,5-Dibromo-2-chlorobenzoic acid .

Unlike its mono-brominated counterpart (5-bromo-2-chlorobenzoic acid), which is a common intermediate, the 3,5-dibromo variant requires overcoming significant ring deactivation.[1][2] The substrate, 2-chlorobenzoic acid, possesses two deactivating groups:[1]

  • -COOH (Carboxyl): Strong electron-withdrawing group (EWG), meta-directing.[1][2]

  • -Cl (Chloro): Weak EWG (inductive), but ortho/para-directing (resonance).[1][2]

The Good News: Both groups cooperatively direct incoming electrophiles to positions 3 and 5 . The Challenge: The ring is highly deactivated. Standard conditions often stall at the 5-bromo stage (the kinetic product).[1][2] Synthesis of the 3,5-dibromo target requires a "forcing" strategy—pushing the reaction thermodynamically to completion.[1]

Part 1: Synthesis Logic & Workflow

The following diagram illustrates the sequential bromination pathway and the critical decision nodes required to push the reaction to the di-bromo state.

SynthesisWorkflow Start Starting Material: 2-Chlorobenzoic Acid Step1 Step 1: Monobromination (Fast, Kinetic Control) Start->Step1 Mild Acid 20-30°C Reagent Brominating Agent: Br2 (Industrial) or NBS (Lab) Reagent->Step1 Intermediate Intermediate: 5-Bromo-2-chlorobenzoic acid Step1->Intermediate Decision Critical Optimization Node: Overcoming Deactivation Intermediate->Decision Decision->Intermediate Low Temp/Eq (Stalls here) Step2 Step 2: Dibromination (Slow, Thermodynamic Control) Decision->Step2 Requires: 1. Excess Br2 (>2.5 eq) 2. High Temp (>80°C) 3. Strong Acid (Oleum) Target Target Product: 3,5-Dibromo-2-chlorobenzoic acid Step2->Target

Caption: Sequential bromination pathway. Note that the 5-bromo intermediate is a "trap" that requires elevated energy (heat/acid strength) to overcome steric and electronic barriers for the second bromination at position 3.[1]

Part 2: Optimization Parameters

To maximize the yield of the 3,5-dibromo species, you must invert the conditions typically used to avoid it in monobromination patents.[1]

ParameterStandard (Monobromo)Optimized (3,5-Dibromo) Technical Rationale
Stoichiometry 1.0 – 1.1 eq Br source2.2 – 3.0 eq Br source You need a surplus to drive the equilibrium toward the second substitution, especially as the ring becomes more deactivated after the first Br adds.[1]
Temperature 20°C – 40°C80°C – 110°C The activation energy for the second bromination (at C3) is significantly higher due to steric crowding between the Cl (C2) and COOH (C1).[1][2]
Solvent/Acid 98% H₂SO₄Oleum (20-65% SO₃) Free SO₃ acts as a water scavenger and increases the acidity function (

), generating a higher concentration of the active electrophile (

or protonated NBS).[1]
Time 2 – 4 hours12 – 24 hours The rate-determining step is the attack on the 5-bromo intermediate.[1] Patience is required.[1][2][3]

Part 3: Troubleshooting Guide (FAQ)

Issue 1: "I am only isolating the 5-bromo intermediate."

Diagnosis: Insufficient "push." The reaction has stalled at the kinetic product.[1] Corrective Action:

  • Check Acid Strength: If using 98% H₂SO₄, spike the reaction with 20% Oleum. The presence of water (generated during reaction if using HBr/H₂O₂ or absorbed) kills the electrophile.[1]

  • Temperature Ramp: Increase reaction temperature to 90°C.

  • Catalyst Addition: Add Iron(III) Bromide (FeBr₃) or Iodine (I₂) (0.05 eq).[1][2] While strong acid usually suffices, a Lewis acid catalyst can lower the activation energy for the second addition.[1]

Issue 2: "The reaction mixture has turned into an intractable black sludge."

Diagnosis: Oxidative degradation or polymerization, likely due to excessive heat with organic impurities.[1][2] Corrective Action:

  • Purity Check: Ensure the starting 2-chlorobenzoic acid is pure.[1][2] Isomers in the starting material lead to complex tar mixtures.[1][2]

  • Staged Heating: Do not go straight to 100°C. Hold at 40°C for 2 hours (monobromination), then ramp to 90°C for the second step. This prevents violent exotherms that degrade the substrate.[1][2]

Issue 3: "I cannot separate the di-bromo product from the mono-bromo impurity."

Diagnosis: Similar solubility profiles make separation difficult.[1][2] Corrective Action:

  • Recrystallization Solvent: Use Glacial Acetic Acid .[1][2] The 3,5-dibromo species is generally less soluble than the mono-bromo species in cold acetic acid.[1]

  • Process Change: It is better to drive the reaction to completion (even if it takes 48h) than to try to separate the mixture later. Add another 0.5 eq of Bromine and reflux longer.

Part 4: Recommended Experimental Protocol

Safety Warning: This protocol uses Oleum and Bromine.[1][2] Both are highly corrosive and toxic.[1][2] Work in a fume hood with appropriate PPE (Face shield, heavy gloves).[1][2]

Materials:
  • 2-Chlorobenzoic acid (1.0 eq)[1][2][4][5]

  • N-Bromosuccinimide (NBS) (2.5 eq) OR Bromine (

    
    ) (2.5 eq)[1][2]
    
  • Sulfuric Acid (98%) + Oleum (20%) mixture (Solvent)[1][2]

  • Iron powder (Catalytic, optional)[1][2]

Step-by-Step:
  • Dissolution: In a round-bottom flask equipped with a reflux condenser and drying tube, dissolve 2-chlorobenzoic acid in a mixture of H₂SO₄ and Oleum (ratio 4:1).

    • Note: The Oleum is critical to keep the system anhydrous.[1]

  • Reagent Addition (Staged):

    • Add the first portion of brominating agent (1.2 eq) at room temperature.[1][2]

    • Stir for 2 hours. (Formation of 5-bromo intermediate).[1][2][3][4][5][6][7][8]

  • The "Push":

    • Add the second portion of brominating agent (1.3 eq).[1][2]

    • Slowly raise the temperature to 90°C .

    • Maintain agitation for 12–16 hours .[1][2]

  • Monitoring: Monitor via HPLC or TLC. Look for the disappearance of the monobromo peak.[1]

    • TLC Tip: The di-bromo compound is less polar than the mono-bromo.[1]

  • Quench & Isolation:

    • Cool the mixture to room temperature.

    • Slowly pour the reaction mass onto crushed ice (Exothermic!).

    • Filter the precipitated solid.[1][2]

  • Purification:

    • Wash the filter cake with water to remove acid.[1][2]

    • Recrystallize from Ethanol/Water (80:20) or Glacial Acetic Acid .[1][2]

    • Dry at 60°C under vacuum.[1][2]

References

  • Synthesis of 5-bromo-2-chlorobenzoic acid (Monobromination Context). GuideChem. (Discusses the standard conditions for the mono-product which must be exceeded for the di-product).

  • Preparation method of 5-bromo-2-chlorobenzoic acid. Google Patents (CN113321577A). (Provides the baseline chemistry for the ring system).

  • Synthetic method of 2-halogen-5-bromobenzoic acid (Impurity Analysis). Google Patents (CN110105193B). (Explicitly identifies the 3,5-dibromo compound as a byproduct of high-temperature/excess reagent conditions, validating the "forcing" strategy).

  • 3,5-Dibromo-2-chlorobenzoic acid (Product Data). ChemScene. (Confirmation of CAS and chemical identity).

Sources

Optimization

Technical Support Center: Bromination of 2-Chlorobenzoic Acid

Welcome to the technical support guide for the bromination of 2-chlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophil...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the bromination of 2-chlorobenzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and troubleshoot common side reactions. Our goal is to move beyond simple protocols and provide a deeper understanding of the reaction mechanisms, enabling you to optimize your synthesis for purity and yield.

Introduction: The Importance of 5-Bromo-2-Chlorobenzoic Acid

The selective synthesis of 5-bromo-2-chlorobenzoic acid is a critical step in the production of numerous high-value compounds. It is a key building block for active pharmaceutical ingredients (APIs), including modern antidiabetic drugs like Dapagliflozin and Empagliflozin.[1][2][3] Achieving high regioselectivity and minimizing impurities is paramount for ensuring the efficacy and safety of the final drug product and for maintaining cost-effective production on an industrial scale.[1][4] This guide addresses the most common challenges encountered during this synthesis.

Core Synthesis Protocol: Selective Monobromination

This protocol is optimized for high selectivity towards the desired 5-bromo isomer, primarily by controlling reaction temperature and stoichiometry.

Objective: To synthesize 5-bromo-2-chlorobenzoic acid from 2-chlorobenzoic acid with high purity (>99%).

Reagents and Equipment:

  • 2-Chlorobenzoic Acid

  • N-Bromosuccinimide (NBS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Sulfite (optional, as a catalyst to inhibit side reactions)[5]

  • Ethanol or Acetic Acid/Water mixture (for recrystallization)

  • Four-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

  • Ice bath

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL four-neck flask, add 4.7 g (0.03 mol) of 2-chlorobenzoic acid to 40 mL of concentrated sulfuric acid.

  • Cooling and Dissolution: Cool the mixture to 10°C using an ice bath and stir for 20 minutes until the solid is completely dissolved.[5]

  • Catalyst Addition (Optional): If used, add 2.27 g (0.018 mol) of sodium sulfite and stir until the solution is clear. This has been shown to inhibit the formation of the 4-bromo isomer.[5]

  • Brominating Agent Addition: Slowly add 3.2 g (0.018 mol) of N-bromosuccinimide (NBS) in portions, ensuring the temperature does not rise above 15°C.

  • Reaction: Continue stirring the reaction at 10°C for approximately 120 minutes.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quenching and Precipitation: Once the reaction is complete, slowly and carefully pour the reaction mixture into 80 mL of an ice-water bath to precipitate the crude product.

  • Isolation: Collect the solid product by filtration and wash the filter cake with cold water to remove residual acid.

  • Recrystallization: Purify the crude product by recrystallizing from a suitable solvent, such as ethanol or an acetic acid/water mixture, to yield a white solid.[5] Typical yields are around 85% with a purity of >99.5%.[5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the bromination of 2-chlorobenzoic acid.

FAQ 1: Isomeric Impurities - "My product contains the 4-bromo-2-chlorobenzoic acid isomer. How can I prevent its formation and remove it?"

Cause & Mechanism: The formation of isomeric impurities is the most prevalent side reaction. The substitution pattern on the aromatic ring is dictated by the directing effects of the existing substituents: the chloro (-Cl) group and the carboxylic acid (-COOH) group.

  • -COOH Group: This is a deactivating, meta-directing group.[6]

  • -Cl Group: This is a deactivating, ortho, para-directing group.

The desired 5-bromo-2-chlorobenzoic acid is formed when bromination occurs para to the chlorine and meta to the carboxylic acid. The primary isomeric impurity, 4-bromo-2-chlorobenzoic acid , is formed when bromination occurs ortho to the chlorine and meta to the carboxylic acid. The electronic and steric environment favors the 5-bromo product, but the 4-bromo isomer is often formed in significant quantities under suboptimal conditions.[2][5]

Troubleshooting & Prevention:

  • Temperature Control: Lower reaction temperatures (10-15°C) significantly favor the formation of the 5-bromo isomer. Higher temperatures can provide the activation energy needed to overcome the steric hindrance at the 4-position.[5]

  • Catalyst System: The use of an NBS/sulfuric acid system is effective. Some patented procedures report that adding a reducing sulfur salt, like sodium sulfite or potassium sulfide, acts as a catalyst that inhibits the formation of the 4-bromo isomer.[5]

  • Choice of Brominating Agent: While elemental bromine with a Lewis acid (e.g., FeBr₃) is a classic method for aromatic bromination, using N-bromosuccinimide (NBS) in sulfuric acid often provides better regioselectivity for deactivated rings.[7][8][9]

Purification:

  • Recrystallization: The two isomers often have slightly different solubilities. Careful recrystallization from ethanol or an acetic acid/water mixture can effectively remove the 4-bromo impurity, yielding the desired product with high purity.[5]

Analytical Identification:

  • HPLC: High-Performance Liquid Chromatography is the most effective method for separating and quantifying the 5-bromo and 4-bromo isomers. Developing an HPLC method with a C18 column is standard for this analysis.[5][10]

Isomer_Formation cluster_start Starting Material cluster_reagents Reagents cluster_products Products Start 2-Chlorobenzoic Acid Reagents NBS / H₂SO₄ Desired 5-Bromo-2-chlorobenzoic Acid (Para to -Cl) Reagents->Desired Major Pathway (Favored) Side 4-Bromo-2-chlorobenzoic Acid (Ortho to -Cl) Reagents->Side Side Reaction (Minor Pathway)

FAQ 2: Polybromination - "My analysis shows a product with a mass corresponding to a di-brominated species. How do I stop this?"

Cause & Mechanism: Polybromination occurs when the product of the initial bromination undergoes a second electrophilic substitution. Although the newly added bromine atom, along with the existing substituents, further deactivates the ring, a second bromination can occur under harsh conditions.[11] This leads to the formation of di-bromo-2-chlorobenzoic acid.

Troubleshooting & Prevention:

  • Stoichiometry: Use a slight substoichiometric amount or a 1:1 molar ratio of the brominating agent (NBS or Br₂) to the 2-chlorobenzoic acid. An excess of the brominating agent is the most common cause of polybromination.[12][13]

  • Reaction Time and Temperature: Do not extend the reaction time unnecessarily and maintain a low temperature. Over-running the reaction, especially at elevated temperatures, increases the likelihood of side reactions.

  • Controlled Addition: Add the brominating agent slowly and in portions to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, favoring monosubstitution.[11]

ParameterTo Minimize Isomer ImpurityTo Minimize Polybromination
Temperature 10-15°C≤ 25°C
Molar Ratio (NBS:Substrate) ~1.0 - 1.2 : 1≤ 1.0 : 1
Reaction Time Monitor by HPLC/TLCDo not extend past completion
Key Strategy Promote regioselectivityLimit electrophile concentration

Table 1: Summary of reaction condition adjustments to control side reactions.

FAQ 3: Decarboxylation - "My yield is low, and I suspect the formation of bromochlorobenzene. What causes this?"

Cause & Mechanism: Decarboxylation is the loss of the -COOH group as carbon dioxide (CO₂). While aromatic carboxylic acids are generally stable, this side reaction can be induced under harsh conditions, particularly at high temperatures in a strong acid medium.[14] The reaction may proceed through a radical mechanism, especially in the presence of certain catalysts or oxidants, leading to the formation of 1-bromo-2-chlorobenzene.[15][16][17]

Troubleshooting & Prevention:

  • Strict Temperature Control: This is the most critical factor. Avoid any significant exotherms and do not heat the reaction mixture unless a specific protocol requires it. Most successful brominations of this substrate occur at or below room temperature.

  • Avoid Harsh Oxidants: While some bromination protocols use strong oxidizing agents, the NBS/H₂SO₄ system is generally mild enough to avoid significant decarboxylation if the temperature is controlled.

Troubleshooting_Flow Start Analyze Crude Product (HPLC, TLC, MS) Purity Purity > 99%? Start->Purity Impurity_Type Identify Major Impurity Purity->Impurity_Type No End Proceed with Purification Purity->End Yes Isomer Isomeric Impurity (e.g., 4-bromo isomer) Impurity_Type->Isomer Same Mass, Different RT Poly Polybrominated Product Impurity_Type->Poly Higher Mass Decarbox Decarboxylated Product Impurity_Type->Decarbox Lower Mass (-44 Da) T1 See FAQ 1: - Lower Temperature - Check Catalyst Isomer->T1 T2 See FAQ 2: - Reduce NBS Stoichiometry - Shorten Reaction Time Poly->T2 T3 See FAQ 3: - Strict Temperature Control - Avoid High Heat Decarbox->T3

Analytical Characterization Protocol

A self-validating protocol requires robust analytical methods to confirm product identity and purity.

Objective: To confirm the identity of 5-bromo-2-chlorobenzoic acid and quantify isomeric impurities.

Method 1: High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., XBridge).

  • Mobile Phase: A gradient elution using acetonitrile and 0.1% trifluoroacetic acid in water is effective for separating isomers.[10]

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Sample Preparation: Prepare a dilute solution of the crude or purified product in the mobile phase or a compatible solvent like methanol.

  • Analysis: The desired 5-bromo-2-chlorobenzoic acid will have a distinct retention time from the 4-bromo isomer and any remaining starting material. Purity can be calculated from the peak area percentages.[5]

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR spectroscopy can help distinguish between the isomers based on the splitting patterns and chemical shifts of the aromatic protons. The substitution pattern of each isomer creates a unique fingerprint in the aromatic region of the spectrum.

Method 3: Mass Spectrometry (MS)

  • MS is crucial for identifying unexpected side products. It can confirm the mass of the desired product and detect polybrominated (higher mass) or decarboxylated (lower mass) impurities.[18] The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) is a key diagnostic feature.

References

  • Google Patents. (2019). CN110002989B - Preparation method of high-selectivity 5-bromo-2-chlorobenzoic acid.
  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.
  • WIPO Patentscope. (n.d.). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • YouTube. (2023). Electrophilic Substitution Reacation of Benzoic acid| Halogention |Bromination reaction | Class 12|. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). Preparation method of 5-bromine-2-chloro-benzoic acid serving as hypoglycemic drugsynthesizing raw material. Retrieved from [Link]

  • Google Patents. (1990). US4954648A - Method for the bromination of aromatic compound.
  • Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved from [Link]

  • Google Patents. (2014). CN104230675A - Preparation method of 4-bromoanisole.
  • Google Patents. (2016). CN105622382A - Synthesis method of 5-bromo-2-chloro benzoic acid.
  • RSC Publishing. (n.d.). Protodecarboxylation of benzoic acids under radical conditions. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Retrieved from [Link]

  • A Plus Topper. (n.d.). How to carry out the conversions? 4-bromoanisole starting from benzene. Retrieved from [Link]

  • PubMed. (2011). Determination of 15 isomers of chlorobenzoic acid in soil samples using accelerated sample extraction followed by liquid chromatography. Retrieved from [Link]

  • ACS Omega. (2023). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Transition-metal-free decarboxylative bromination of aromatic carboxylic acids. Retrieved from [Link]

  • Quora. (2018). How would you separate benzoic acid, anisole, and 9-fluorenone without distillation?. Retrieved from [Link]

  • Patsnap. (n.d.). Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • ResearchGate. (2014). (PDF) Sensitive GC/MS determination of 15 isomers of chlorobenzoic acids in accelerated solvent extracts of soils historically contaminated with PCBs and validation of the entire method. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Retrieved from [Link]

  • Organic Letters. (n.d.). Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Regioselective bromination of aromatic compounds with Br 2/SO 2Cl 2 over microporous catalysts | Request PDF. Retrieved from [Link]

  • LookChem. (n.d.). Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

  • University of Saskatchewan Library. (2018). Analysis of a Series of Chlorogenic Acid Isomers using Differential Ion Mobility and Tandem Mass Spectrometry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sustainable Aerobic Bromination with Controllable Chemoselectivity. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]

  • YouTube. (2023). Benzoic acid Decarboxylation | Benzene | Carboxylic aid |. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,4,6-tribromobenzoic acid. Retrieved from [Link]

  • European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Development. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-bromoanisole. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Retrieved from [Link]

  • Google Patents. (2019). CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid.

Sources

Troubleshooting

Characterization of unexpected products in 3,5-Dibromo-2-chlorobenzoic acid synthesis

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this s...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot unexpected results, and ensure the highest purity of the final product. This resource provides in-depth, field-proven insights based on established chemical principles and validated methodologies.

Introduction: The Synthetic Challenge

The synthesis of 3,5-Dibromo-2-chlorobenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals, presents a significant regioselectivity challenge.[1][2] The directing effects of the carboxyl and chloro substituents on the aromatic ring can lead to a mixture of brominated isomers, making the isolation of the desired 3,5-dibromo product arduous. This guide will address the common pitfalls and provide clear, actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5-Dibromo-2-chlorobenzoic acid?

A1: The primary synthetic routes involve the direct electrophilic bromination of 2-chlorobenzoic acid. A common method utilizes a brominating agent such as N-bromosuccinimide (NBS) or elemental bromine in the presence of a strong acid catalyst like concentrated sulfuric acid or a Lewis acid such as iron(III) bromide.[3][4] An alternative approach starts with 2-chlorobenzonitrile, which can offer different selectivity due to the directing effect of the cyano group, followed by hydrolysis to the carboxylic acid.[5][6]

Q2: I obtained a mixture of products. What are the likely impurities?

A2: The most probable impurities are other brominated isomers of 2-chlorobenzoic acid. Due to the directing effects of the existing substituents, you may find:

  • 5-Bromo-2-chlorobenzoic acid: A common mono-brominated intermediate or byproduct.[4][7]

  • 3-Bromo-2-chlorobenzoic acid: Another possible mono-brominated isomer.

  • 4-Bromo-2-chlorobenzoic acid: This isomer can be difficult to separate from the desired product due to similar polarity.

  • Over-brominated products: Tri-brominated species can form if the reaction conditions are too harsh or the stoichiometry of the brominating agent is not carefully controlled.

  • Starting material: Unreacted 2-chlorobenzoic acid may also be present.

Q3: Why is controlling the reaction temperature so critical?

A3: Temperature control is paramount for selectivity in electrophilic aromatic substitution reactions. Higher temperatures can lead to increased rates of side reactions and the formation of undesired isomers. For instance, in the bromination of 2-chlorobenzoic acid, maintaining a specific temperature range, often between 0-30°C, is crucial to maximize the yield of the desired 3,5-dibromo isomer and minimize over-bromination or the formation of other isomers.[4]

Q4: Can I use elemental bromine instead of N-bromosuccinimide (NBS)?

A4: Yes, elemental bromine is a viable brominating agent for this synthesis, often used in conjunction with a Lewis acid catalyst like FeBr₃ or AlCl₃.[3] However, elemental bromine is highly corrosive and volatile, requiring careful handling in a well-ventilated fume hood. NBS is a solid and can be easier to handle, often providing good selectivity, especially when used with a strong acid catalyst.[4][8] The choice between the two often depends on the specific protocol, scale, and safety considerations of the laboratory.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis of 3,5-Dibromo-2-chlorobenzoic acid.

Problem 1: Low Yield of the Desired Product

Possible Causes & Solutions

Possible Cause Explanation Troubleshooting Steps
Incomplete Reaction The reaction may not have gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting material. 2. Extend Reaction Time: If starting material is still present, consider extending the reaction time.[9] 3. Optimize Temperature: Gradually increase the reaction temperature in small increments, while carefully monitoring for the formation of byproducts. 4. Check Reagent Quality: Ensure the brominating agent and catalyst are fresh and have not degraded.
Suboptimal Stoichiometry An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of mono-brominated products.1. Verify Calculations: Double-check all molar calculations for the starting material, brominating agent, and catalyst. 2. Adjust Stoichiometry: If mono-brominated products are the main impurity, a slight excess of the brominating agent may be required. Perform small-scale trials to determine the optimal ratio.
Product Loss During Workup The desired product may be lost during extraction or purification steps.1. Optimize Extraction pH: Ensure the aqueous layer is sufficiently acidified (pH 1-2) during workup to fully protonate the carboxylic acid and drive it into the organic layer. 2. Choose Appropriate Solvents: Use solvents in which the product has good solubility for extraction and minimal solubility for crystallization/precipitation.
Problem 2: Presence of Unexpected Peaks in Analytical Data (NMR, LC-MS)

Analytical Workflow for Impurity Identification

G start Crude Product Analysis tlc TLC/HPLC Analysis start->tlc Initial Purity Check nmr ¹H NMR Spectroscopy tlc->nmr Multiple Spots/Peaks pure_product Pure 3,5-Dibromo-2-chlorobenzoic acid tlc->pure_product Single Spot/Peak ms LC-MS Analysis nmr->ms Complex Spectrum impurities Characterized Impurities ms->impurities Identify m/z of Impurities purification Purification (Recrystallization/Column) purification->pure_product impurities->purification Develop Purification Strategy

Workflow for identifying and isolating impurities.

Interpreting ¹H NMR Spectra for Isomer Identification

The substitution pattern on the benzoic acid ring gives rise to distinct splitting patterns in the ¹H NMR spectrum. By analyzing the chemical shifts, integration, and coupling constants, one can differentiate between the desired product and its isomers.

Compound Expected ¹H NMR Aromatic Signals Key Differentiating Features
3,5-Dibromo-2-chlorobenzoic acid Two doublets (or two singlets depending on the resolution and solvent), each integrating to 1H.The two aromatic protons are not coupled to each other.
5-Bromo-2-chlorobenzoic acid One doublet, one doublet of doublets, and another doublet.Three distinct aromatic protons with characteristic ortho and meta couplings.
3-Bromo-2-chlorobenzoic acid One triplet and two doublets.Three adjacent aromatic protons.
4-Bromo-2-chlorobenzoic acid One doublet, one doublet of doublets, and another doublet.Similar pattern to the 5-bromo isomer, but with different chemical shifts.

Note: Chemical shifts can vary based on the solvent and concentration. It is crucial to compare the obtained spectrum with a reference spectrum or use predictive software.[10][11][12]

Utilizing Mass Spectrometry (MS)

Mass spectrometry is an invaluable tool for confirming the molecular weight of the product and identifying impurities.[5]

  • Expected Mass: The molecular weight of 3,5-Dibromo-2-chlorobenzoic acid is 314.36 g/mol .[13] Look for the corresponding [M-H]⁻ or [M+H]⁺ ion in the mass spectrum.

  • Isotopic Pattern: The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern. Bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, and chlorine has two isotopes (³⁵Cl and ³⁷Cl) in an approximate 3:1 ratio. This unique pattern can help confirm the presence and number of halogen atoms in a molecule.

Problem 3: Difficulty in Purifying the Final Product

Purification Strategies

Method Application Considerations
Recrystallization The most common and effective method for purifying solid organic compounds.Solvent Selection: The ideal solvent should dissolve the compound at high temperatures and have low solubility at low temperatures. Common solvents include ethanol, methanol, acetic acid, or mixtures with water.[4] Experiment with different solvent systems to achieve the best separation.
Column Chromatography Useful for separating compounds with similar polarities.Stationary Phase: Silica gel is typically used. Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is commonly employed. A gradient elution may be necessary to separate closely related isomers.

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dibromo-2-chlorobenzoic acid via Bromination of 2-chlorobenzoic acid

Materials:

  • 2-chlorobenzoic acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • N-Bromosuccinimide (NBS)

  • Ice

  • Deionized Water

  • Methanol

Procedure:

  • In a flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoic acid in concentrated sulfuric acid at room temperature.

  • Cool the mixture in an ice bath to 0-5°C.

  • Slowly add N-bromosuccinimide in portions, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to stir at room temperature for a specified time (monitor by TLC/HPLC).

  • Carefully pour the reaction mixture over crushed ice with stirring.

  • The crude product will precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water).[4]

G start Dissolve 2-chlorobenzoic acid in H₂SO₄ cool Cool to 0-5°C start->cool add_nbs Add NBS portion-wise cool->add_nbs stir Stir at Room Temperature add_nbs->stir quench Pour onto Ice stir->quench filter Filter and Wash quench->filter recrystallize Recrystallize filter->recrystallize end Pure 3,5-Dibromo-2-chlorobenzoic acid recrystallize->end

General workflow for the synthesis of 3,5-Dibromo-2-chlorobenzoic acid.

References

  • Preparation method of 5-bromo-2-chlorobenzoic acid - Eureka | Patsnap.
  • CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.
  • CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.
  • The synthesis of 3,5-dibromo-2-chlorobenzoic acid hydrazides as potential antituberculous drugs - ResearchGate. Available at: [Link]

  • ANNEXURE – 1 Manufacturing Process Product No. 17. 5-BROMO-2-CHLORO-4-ETHOXY BENZOPHENONE. Available at: [Link]

  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents.
  • CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents.
  • Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC. Available at: [Link]

  • Preparation and X-ray structural characterization of further stereoisomers of 1,2,5,6,9,10-hexabromocyclododecane - PubMed. Available at: [Link]

  • 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis ... - Doc Brown's Chemistry. Available at: [Link]

  • Distinguishing Between the Isomers of Ethyl Acetate, Butyric Acid and Isobutyric Acid Using Proton NMR Spectroscopy - AZoM. Available at: [Link]

  • database of 1H proton NMR spectra SPECTROSCOPY INDEX nuclear magnetic resonance spectra analysis n+1 rule applied spectrum data diagrams interpretation of organic molecular structure organic compounds Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. Available at: [Link]

  • NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures - PMC. Available at: [Link]

  • Halogenation At Tiffany's – Master Organic Chemistry. Available at: [Link]

  • Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble biotinyl-Aβ(1-42) Oligomers. Available at: [Link]

  • Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. Available at: [Link]

  • WO2016167225A1 - Method for producing 2-halogenated benzoic acids - Google Patents.

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Optimization

Resolving poor solubility of 3,5-Dibromo-2-chlorobenzoic acid in reactions

Technical Support Center: Troubleshooting 3,5-Dibromo-2-chlorobenzoic Acid Solubility Executive Summary Compound: 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) Molecular Weight: 314.36 g/mol LogP: ~3.56 (High Hydrop...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 3,5-Dibromo-2-chlorobenzoic Acid Solubility

Executive Summary

Compound: 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) Molecular Weight: 314.36 g/mol LogP: ~3.56 (High Hydrophobicity) pKa: ~2.5–3.0 (Estimated; highly acidic due to electron-withdrawing halogens)

This guide addresses the recurrent challenge of poor solubility associated with 3,5-Dibromo-2-chlorobenzoic acid. Due to its rigid, polyhalogenated aromatic core, this compound exhibits high lattice energy and significant hydrophobicity. It resists dissolution in standard non-polar solvents (e.g., hexanes, toluene) and often forms intractable slurries in chlorinated solvents (DCM, CHCl₃) at ambient temperatures. Successful manipulation requires a "Solvent-Switch" strategy exploiting its carboxylic acid functionality and the use of high-dielectric polar aprotic solvents.

Part 1: Troubleshooting Guide (FAQs)

Q1: I am attempting an amidation/esterification in Dichloromethane (DCM) or Toluene, but the starting material remains a suspension. How can I proceed? Diagnosis: The high crystal lattice energy of the 3,5-dibromo-2-chloro motif prevents solvation in low-polarity solvents. Solution:

  • Switch Solvent System: Transition to Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF) . These ethers coordinate better with the carboxylic acid proton.

  • Co-Solvent Additive: If you must use DCM (e.g., for specific coupling reagents), add 5–10% Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) . This disrupts the hydrogen-bond network of the dimerized acid, solubilizing it instantly.

  • Catalytic DMF: If converting to the acid chloride using Thionyl Chloride (

    
    ) or Oxalyl Chloride, the addition of catalytic DMF is mandatory. It forms the Vilsmeier-Haack reagent intermediate, which is soluble and drives the reaction despite the heterogeneity of the bulk mixture.
    

Q2: During aqueous workup, I cannot extract the compound into the organic layer, or it creates a rag layer. Diagnosis: The compound is likely deprotonated. With three halogens, the benzoic acid is significantly more acidic (lower pKa) than unsubstituted benzoic acid. At neutral pH (pH 7), it may still exist partially as a salt, which acts as a surfactant (soap), causing emulsions. Solution:

  • Acidify Aggressively: Ensure the aqueous layer is pH < 1 using 1M HCl or

    
    . You must suppress ionization completely to drive it into the organic phase.
    
  • Solvent Choice: Avoid Diethyl Ether. Use Ethyl Acetate (EtOAc) or DCM for extraction. If an emulsion forms, add brine and filter the biphasic mixture through a pad of Celite to break the rag layer.

Q3: My product precipitates with the starting material. How do I purify it? Diagnosis: The "Acid-Base Swing" technique is the most effective purification method, leveraging the acidity of the carboxylic group. Solution:

  • Dissolve the crude mixture in 1M NaOH (The acid dissolves as the sodium salt; non-acidic impurities/products remain insoluble).

  • Extract the aqueous base with an organic solvent (e.g., MTBE) to remove non-acidic byproducts.

  • Acidify the aqueous phase to pH 1 to reprecipitate the 3,5-Dibromo-2-chlorobenzoic acid.

Part 2: Optimized Experimental Protocols

Protocol A: Dissolution for Coupling Reactions (Amidation/Esterification)

Objective: Solubilize 10 mmol of 3,5-Dibromo-2-chlorobenzoic acid for reaction.

ParameterStandard Condition (Fails)Optimized Condition (Passes)
Solvent DCM or TolueneTHF or DMF:DCM (1:9)
Concentration 0.5 M0.2 M – 0.3 M
Temperature 25°C40°C (Initial dissolution)
Base Additive NoneDIPEA or TEA (2.5 equiv)

Step-by-Step:

  • Weighing: Place 3.14 g (10 mmol) of the acid into a round-bottom flask.

  • Solvation: Add 30 mL of anhydrous THF. If the solution is hazy, heat to 40°C for 5 minutes.

    • Note: If using DCM, add 3 mL of DMF before adding the DCM.

  • Deprotonation: Add 2.5 equivalents of Diisopropylethylamine (DIPEA). The solution should turn clear as the amine salt is generally more soluble in organic media than the free acid dimer.

  • Activation: Add the coupling reagent (e.g., HATU, T3P) to this clear solution.

Protocol B: Purification via Acid-Base Precipitation

Objective: Recover pure acid from a crude reaction mixture.

  • Dissolution: Suspend the crude solid in water (10 mL/g).

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solid should dissolve completely.[1]

    • Troubleshooting: If solids remain, these are likely non-acidic impurities. Filter them off.

  • Washing: Extract the basic aqueous solution with Ethyl Acetate (2 x 10 mL/g) to remove organic impurities. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 1.

  • Isolation: A thick white precipitate will form. Filter via vacuum filtration and wash with cold water. Dry in a vacuum oven at 45°C.

Part 3: Decision Logic & Workflows

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the appropriate solvent system based on reaction type and observed solubility.

SolventSelection Start Start: 3,5-Dibromo-2-chlorobenzoic acid ReactionType Select Reaction Type Start->ReactionType Activation Acid Chloride Formation (SOCl2/Oxalyl Chloride) ReactionType->Activation Coupling Coupling (Amidation/Esterification) ReactionType->Coupling SolventA Primary Solvent: DCM or Toluene Activation->SolventA CheckSol Does it dissolve in DCM? Coupling->CheckSol Catalyst CRITICAL: Add 1-5 mol% DMF SolventA->Catalyst ResultA Forms Soluble Vilsmeier Intermediate Catalyst->ResultA Yes Proceed CheckSol->Yes Yes No Switch Solvent CheckSol->No No Option1 Option 1: THF or 2-MeTHF (Best for solubility) No->Option1 Option2 Option 2: DCM + 10% DMF (If chlorinated solvent required) No->Option2 BaseAdd Add Organic Base (DIPEA/TEA) Forms soluble salt Option1->BaseAdd Option2->BaseAdd

Figure 2: Purification Workflow (Acid-Base Swing)

Caption: Step-by-step purification process separating the target acid from non-acidic byproducts.

Purification Crude Crude Mixture (Solid) Base Add 2M NaOH (pH > 12) Crude->Base Filter Filtration Base->Filter SolidImp Solid Impurities (Discard) Filter->SolidImp Filtrate Filtrate (Target as Na-Salt) Filter->Filtrate Wash Wash with EtOAc Filtrate->Wash OrgLayer Organic Layer (Neutral Impurities) Wash->OrgLayer AqLayer Aqueous Layer (Target) Wash->AqLayer Acidify Add 6M HCl (pH < 1) AqLayer->Acidify FinalProd Precipitate Pure 3,5-Dibromo-2-chlorobenzoic acid Acidify->FinalProd

References

  • PubChem. (n.d.).[2] 3,5-Dibromo-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved February 7, 2026, from [Link]

  • Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.[3][4] (Describes hydrolysis and acidification purification techniques relevant to halogenated benzoic acids). Retrieved February 7, 2026, from

Sources

Troubleshooting

Technical Support Center: Green Purification of 3,5-Dibromo-2-chlorobenzoic Acid

Welcome to the Advanced Purification Support Hub. Subject: Minimizing Solvent Waste in 3,5-Dibromo-2-chlorobenzoic Acid (CAS: 27003-05-0) Purification.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Purification Support Hub. Subject: Minimizing Solvent Waste in 3,5-Dibromo-2-chlorobenzoic Acid (CAS: 27003-05-0) Purification. Ticket Priority: High (Sustainability & Cost Efficiency).

Introduction: The Green Chemistry Mandate

You are likely isolating 3,5-Dibromo-2-chlorobenzoic acid , a critical intermediate in the synthesis of agrochemicals and pharmaceutical APIs.[1] Historically, purification of halogenated benzoic acids relied on high-volume recrystallization from toluene, benzene, or chlorinated solvents (DCM). These methods are no longer sustainable due to high disposal costs and environmental toxicity.

This guide provides two field-validated, low-waste protocols designed to replace legacy methods while maintaining >98% HPLC purity.

Module 1: The "Zero-Organic" Acid-Base Swing (Tier 1)

Status: Recommended Primary Method Waste Profile: Aqueous Saline Waste (Neutralizable). Zero Volatile Organic Compounds (VOCs).

This method exploits the acidity of the carboxylic acid group (


). By converting the acid to its water-soluble salt, you can filter out non-acidic impurities (unreacted starting materials, neutral brominated byproducts) without using organic solvents.
Protocol:
  • Dissolution: Suspend crude 3,5-Dibromo-2-chlorobenzoic acid in 1.05 equivalents of 1M NaOH .

    • Technical Note: Do not use a large excess of base; high pH can trigger nucleophilic aromatic substitution (dehalogenation) at elevated temperatures. Keep temperature

      
      .
      
  • Filtration (The Purification Step): Stir for 30 minutes. Filter the solution through a Celite pad or sintered glass funnel.

    • Result: The filtrate contains your product as the sodium salt. The filter cake captures insoluble non-acidic impurities.

  • Precipitation: Slowly add 2M HCl to the filtrate with vigorous stirring until pH reaches ~1.0.

    • Observation: The product will precipitate as a thick white/off-white solid.

  • Isolation: Filter the solid and wash with 3 volumes of ice-cold water to remove NaCl. Dry at

    
     under vacuum.
    

Module 2: Anti-Solvent Recrystallization (Tier 2)

Status: For High-Purity Requirements (>99.5%) Waste Profile: Low-volume Ethanol/Water (Biodegradable).

If the Acid-Base swing does not remove specific isomeric impurities (e.g., 3,6-dibromo isomers), use this "Drowning Out" technique. It uses the steep solubility curve of halogenated benzoates in ethanol vs. water.

Protocol:
  • Dissolution: Dissolve crude solid in hot Ethanol (70-75°C) .

    • Critical: Use the minimum volume required to just dissolve the solid.

  • Anti-Solvent Addition: While maintaining heat, add hot Water (70°C) dropwise until the solution becomes slightly turbid (cloudy).

  • Re-solubilization: Add a few drops of hot Ethanol to clear the turbidity.

  • Controlled Cooling: Remove heat and allow the flask to cool to room temperature undisturbed over 2 hours. Then, cool to

    
     in an ice bath.
    
  • Filtration: Filter crystals and wash with a cold 1:1 Ethanol/Water mixture.

Solvent Efficiency Data
MethodSolvent UsedWaste Hazard Score (GSK Guide)Yield (Typical)
Legacy Toluene / CCl410 (High Hazard) 85%
Tier 1 (Acid-Base) Water / NaOH / HCl1 (Low Hazard) 92-95%
Tier 2 (Green Recryst) Ethanol / Water3 (Low Hazard) 88-90%

Module 3: Troubleshooting & FAQs

Q1: My product is colored (yellow/brown) after purification. How do I fix this without re-running the whole column?

  • Root Cause: Trace brominated byproducts or oxidation residues are trapped in the crystal lattice.

  • Solution: During the Tier 1 (Acid-Base) process, treat the alkaline solution (Step 1) with Activated Carbon (5 wt%) for 15 minutes before filtration. The carbon adsorbs colored organic impurities. Filter the carbon out, then acidify.

Q2: The yield is significantly lower than expected (<70%).

  • Root Cause A (Tier 1): The pH during precipitation was not low enough. Halogenated benzoic acids are stronger acids than unsubstituted benzoic acid. Ensure pH is

    
     to fully protonate the species.
    
  • Root Cause B (Tier 2): Too much solvent was used. The "Mother Liquor" still holds your product.

  • Recovery: Evaporate the mother liquor to 1/3 volume and cool again to harvest a second crop.

Q3: I am seeing "oiling out" instead of crystallization in the Ethanol/Water method.

  • Root Cause: The anti-solvent (water) was added too fast or the temperature dropped too quickly, causing the product to crash out as an amorphous oil rather than a crystal.

  • Solution: Re-heat until clear. Add the water slower. Seed the solution with a tiny crystal of pure product at

    
     to provide a nucleation surface.
    

Module 4: Process Visualization

Workflow Logic: Selecting the Right Protocol

PurificationLogic Start Crude 3,5-Dibromo-2-chlorobenzoic acid Decision Is the Crude Purity >85%? Start->Decision Tier1 Tier 1: Acid-Base Swing (Water/NaOH/HCl) Decision->Tier1 No (High Impurity Load) Tier2 Tier 2: Green Recrystallization (EtOH/Water) Decision->Tier2 Yes (Polishing Step) CheckColor Is Product Colored? Tier1->CheckColor Final Pure Product (>98% HPLC) Tier2->Final Recycle Evaporate Mother Liquor (Recover Solvent) Tier2->Recycle Waste Stream Carbon Add Activated Carbon Step CheckColor->Carbon Yes CheckColor->Final No Carbon->Final

Figure 1: Decision matrix for selecting the optimal purification path based on crude input quality.

Solvent Selection Hierarchy (Green Chemistry)

SolventHierarchy cluster_green PREFERRED (Green) cluster_yellow USABLE (Yellow) cluster_red AVOID (Red/Hazardous) Water Water EtOAc Ethyl Acetate Ethanol Ethanol IPA 2-Propanol DCM Dichloromethane Acetone Acetone Toluene Toluene Benzene Benzene

Figure 2: Solvent hierarchy based on GSK and ACS Green Chemistry guidelines. Always prioritize the "Green" cluster.

References

  • PubChem. (n.d.).[2] 3,5-Dibromo-2-chlorobenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2024).[3] Solvent Selection Guides. American Chemical Society. Retrieved from [Link]

  • Alder, C. M., et al. (2016). Updating and evolving the GSK solvent sustainability guide. Green Chemistry, 18, 3879-3890. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Acid-Base Extraction. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Spectroscopic Guide to 3,5-Dibromo-2-chlorobenzoic Acid and Its Derivatives

Introduction 3,5-Dibromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that, along with its derivatives, serves as a valuable building block in organic synthesis. The strategic placement of three halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,5-Dibromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid that, along with its derivatives, serves as a valuable building block in organic synthesis. The strategic placement of three halogen atoms on the benzene ring significantly influences the molecule's electronic properties, reactivity, and potential biological activity, making it a compound of interest for researchers in medicinal chemistry and materials science.[1] A thorough understanding of the spectroscopic characteristics of this parent acid and its derivatives is paramount for reaction monitoring, quality control, and structural elucidation.

This guide presents a comprehensive, albeit predictive, spectroscopic comparison of 3,5-Dibromo-2-chlorobenzoic acid and two of its key derivatives: methyl 3,5-dibromo-2-chlorobenzoate and 3,5-dibromo-2-chlorobenzamide. Due to the limited availability of published experimental spectra for these specific compounds, this guide leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to provide a robust predictive analysis. The methodologies detailed herein are based on standard laboratory practices and are intended to guide researchers in the empirical analysis of these and similar compounds.

Molecular Structures of Interest

G cluster_acid 3,5-Dibromo-2-chlorobenzoic Acid cluster_ester Methyl 3,5-dibromo-2-chlorobenzoate cluster_amide 3,5-dibromo-2-chlorobenzamide node_acid C1=C(C(=C(C(=C1Br)Cl)C(=O)O)Br) node_ester C1=C(C(=C(C(=C1Br)Cl)C(=O)OC)Br) node_amide C1=C(C(=C(C(=C1Br)Cl)C(=O)N)Br) G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.7 mL solvent) instrument Instrument Setup (≥400 MHz Spectrometer) prep->instrument H_acq ¹H NMR Acquisition (16-32 scans) instrument->H_acq C_acq ¹³C NMR Acquisition (≥1024 scans) instrument->C_acq process Data Processing (FT, Phasing, Referencing) H_acq->process C_acq->process

Caption: Generalized workflow for NMR data acquisition.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundH-4H-6-COOH / -OCH₃ / -NH₂
3,5-Dibromo-2-chlorobenzoic acid~ 8.15 (d, J ≈ 2.5 Hz)~ 7.95 (d, J ≈ 2.5 Hz)~ 11-13 (br s)
Methyl 3,5-dibromo-2-chlorobenzoate~ 8.10 (d, J ≈ 2.5 Hz)~ 7.90 (d, J ≈ 2.5 Hz)~ 3.95 (s)
3,5-dibromo-2-chlorobenzamide~ 8.05 (d, J ≈ 2.5 Hz)~ 7.85 (d, J ≈ 2.5 Hz)~ 6.0-7.5 (br s, 2H)
Interpretation and Comparison of ¹H NMR Spectra

The aromatic region of all three compounds is predicted to show a simple AX spin system, consisting of two doublets. The two aromatic protons, H-4 and H-6, are chemically non-equivalent. The downfield shift of these protons is a result of the anisotropic effect of the benzene ring and the electron-withdrawing nature of the halogen and carbonyl substituents. The observed coupling constant of approximately 2.5 Hz is characteristic of a meta-coupling.

  • 3,5-Dibromo-2-chlorobenzoic acid: The most deshielded proton is expected to be H-4, due to its proximity to the electron-withdrawing carboxylic acid group. The carboxylic acid proton itself will appear as a broad singlet at a very downfield chemical shift (typically >10 ppm), and its position can be highly dependent on concentration and solvent.

  • Methyl 3,5-dibromo-2-chlorobenzoate: The conversion of the carboxylic acid to a methyl ester will cause a slight upfield shift of the aromatic protons due to the slightly reduced electron-withdrawing strength of the ester group compared to the carboxylic acid. The key distinguishing feature will be the appearance of a sharp singlet around 3.95 ppm, corresponding to the three equivalent protons of the methyl ester group.

  • 3,5-dibromo-2-chlorobenzamide: The amide group is also electron-withdrawing, leading to downfield shifts for the aromatic protons, comparable to the ester. The two amide protons are expected to appear as a broad singlet (or two separate broad signals) in the region of 6.0-7.5 ppm. The chemical shift and broadness of the -NH₂ protons are highly sensitive to solvent, temperature, and concentration due to hydrogen bonding and exchange phenomena.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

CompoundC=OC-1C-2C-3C-4C-5C-6-OCH₃
3,5-Dibromo-2-chlorobenzoic acid~ 168~ 133~ 135~ 125~ 138~ 123~ 132-
Methyl 3,5-dibromo-2-chlorobenzoate~ 165~ 132~ 134~ 124~ 137~ 122~ 131~ 53
3,5-dibromo-2-chlorobenzamide~ 167~ 134~ 136~ 124~ 137~ 122~ 131-
Interpretation and Comparison of ¹³C NMR Spectra

The ¹³C NMR spectra are predicted to show seven distinct signals for the parent acid and the amide, and eight for the methyl ester.

  • Carbonyl Carbon (C=O): The carbonyl carbon of the carboxylic acid is expected to be the most downfield among the three derivatives, followed by the amide and then the ester. This is consistent with the general trend of carbonyl chemical shifts.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbons directly attached to the halogens (C-2, C-3, C-5) will show characteristic shifts. The carbon bearing the chlorine (C-2) is expected to be significantly deshielded. The carbons bearing bromine (C-3 and C-5) will also be deshielded, but the effect of bromine on ¹³C chemical shifts is less pronounced than that of chlorine. The quaternary carbon (C-1) attached to the carbonyl group will also be deshielded.

  • Methyl Carbon (-OCH₃): The methyl ester will be uniquely identified by a signal around 53 ppm corresponding to the methoxy carbon.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying functional groups within a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation (Solid): For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the powdered sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Predicted IR Absorption Bands

Table 3: Key Predicted IR Absorption Bands (cm⁻¹)

Functional Group3,5-Dibromo-2-chlorobenzoic acidMethyl 3,5-dibromo-2-chlorobenzoate3,5-dibromo-2-chlorobenzamide
O-H stretch (acid)2500-3300 (very broad)--
N-H stretch (amide)--3100-3500 (two bands)
C-H stretch (aromatic)3000-31003000-31003000-3100
C-H stretch (aliphatic)-2850-2960-
C=O stretch~ 1700~ 1725~ 1680
C=C stretch (aromatic)~ 1600, ~1475~ 1600, ~1475~ 1600, ~1475
C-O stretch~ 1250~ 1280, ~1100-
C-Cl stretch600-800600-800600-800
C-Br stretch500-600500-600500-600
Interpretation and Comparison of IR Spectra
  • 3,5-Dibromo-2-chlorobenzoic acid: The most prominent and characteristic feature will be the very broad O-H stretching band of the carboxylic acid dimer, which typically spans from 2500 to 3300 cm⁻¹. The C=O stretch will be observed around 1700 cm⁻¹.

  • Methyl 3,5-dibromo-2-chlorobenzoate: The broad O-H band will be absent. The C=O stretching frequency will shift to a higher wavenumber (~1725 cm⁻¹) compared to the acid, which is characteristic of esters. Two distinct C-O stretching bands will appear, one for the C(=O)-O bond and another for the O-CH₃ bond. Additionally, C-H stretching bands for the methyl group will be present in the 2850-2960 cm⁻¹ region.

  • 3,5-dibromo-2-chlorobenzamide: The spectrum will be dominated by the N-H stretching vibrations of the primary amide, appearing as two distinct bands in the 3100-3500 cm⁻¹ region. The C=O stretching frequency (Amide I band) will be at a lower wavenumber (~1680 cm⁻¹) compared to the acid and ester, which is typical for amides. An N-H bending vibration (Amide II band) is also expected around 1640 cm⁻¹.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) for volatile samples.

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV). This process usually results in the formation of a molecular ion (M⁺˙) and various fragment ions.

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the abundance of each ion to generate the mass spectrum.

Predicted Mass Spectrometry Data

Table 4: Predicted Key m/z Values in EI-MS

CompoundMolecular Ion (M⁺˙)Key Fragments
3,5-Dibromo-2-chlorobenzoic acid312/314/316/318[M-OH]⁺, [M-COOH]⁺, [M-Br]⁺, [M-Cl]⁺
Methyl 3,5-dibromo-2-chlorobenzoate326/328/330/332[M-OCH₃]⁺, [M-COOCH₃]⁺, [M-Br]⁺, [M-Cl]⁺
3,5-dibromo-2-chlorobenzamide311/313/315/317[M-NH₂]⁺, [M-CONH₂]⁺, [M-Br]⁺, [M-Cl]⁺
Interpretation and Comparison of Mass Spectra

The most striking feature in the mass spectra of these compounds will be the isotopic pattern of the molecular ion peak. Due to the presence of two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio), the molecular ion will appear as a cluster of peaks. The relative intensities of these isotopic peaks can be used to confirm the elemental composition.

  • Fragmentation Patterns: Common fragmentation pathways for aromatic carboxylic acids and their derivatives include the loss of small, stable neutral molecules or radicals.

    • For the acid , expect to see fragments corresponding to the loss of a hydroxyl radical (-OH) and the loss of the entire carboxyl group (-COOH).

    • For the ester , characteristic fragments will arise from the loss of the methoxy radical (-OCH₃) and the entire carbomethoxy group (-COOCH₃).

    • For the amide , expect fragments from the loss of the amino radical (-NH₂) and the carbamoyl group (-CONH₂).

  • Halogen Loss: Fragmentation involving the loss of a halogen atom (Br or Cl) is also a likely process for all three compounds.

IV. UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds, the absorption of UV radiation typically corresponds to π → π* transitions.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λ_max).

  • Data Acquisition: Record the spectrum using a dual-beam UV-Vis spectrophotometer over a range of approximately 200-400 nm. Use a cuvette containing the pure solvent as a reference.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).

Predicted UV-Vis Absorption Data

Table 5: Predicted λ_max Values (in Ethanol)

Compoundλ_max (nm)
3,5-Dibromo-2-chlorobenzoic acid~ 280-290
Methyl 3,5-dibromo-2-chlorobenzoate~ 280-290
3,5-dibromo-2-chlorobenzamide~ 275-285
Interpretation and Comparison of UV-Vis Spectra

Substituted benzoic acids typically exhibit two main absorption bands in the UV region, arising from π → π* transitions of the benzene ring. [2]The presence of the halogen and carbonyl substituents, which act as chromophores and auxochromes, will influence the position and intensity of these bands. It is expected that all three compounds will have a primary absorption band at a lower wavelength (around 220-240 nm) and a secondary, weaker band at a higher wavelength. The λ_max values presented in the table correspond to this secondary band.

The conversion of the carboxylic acid to its ester or amide derivative is not expected to cause a dramatic shift in the λ_max, as the principal chromophore (the substituted benzene ring) remains largely unchanged. Minor shifts may be observed due to the subtle electronic differences between the -COOH, -COOCH₃, and -CONH₂ groups. The choice of solvent can also influence the λ_max due to solute-solvent interactions.

Conclusion

This guide provides a detailed predictive framework for the spectroscopic analysis of 3,5-Dibromo-2-chlorobenzoic acid and its methyl ester and amide derivatives. By understanding the expected NMR chemical shifts, IR vibrational frequencies, mass spectrometric fragmentation patterns, and UV-Vis absorption maxima, researchers can more confidently identify and characterize these compounds in their synthetic endeavors. The provided experimental protocols offer a standardized approach to data acquisition, ensuring consistency and comparability of results. While predictive in nature, this guide serves as a valuable resource, bridging the gap in publicly available experimental data and facilitating further research into this class of halogenated aromatic compounds.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 302960, 3,5-Dibromo-2-chlorobenzoic acid. Retrieved February 7, 2026 from [Link].

  • Jasinski, J. P., et al. (2011). Methyl 3,5-dibromo-2-diacetylaminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2503. Available at: [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Karimova, N. V., Luo, M., Grassian, V. H., & Gerber, R. B. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5483-5494. Available at: [Link]

Sources

Comparative

Comparative Purity Analysis Guide: Commercial 3,5-Dibromo-2-chlorobenzoic Acid

Executive Summary & Strategic Importance 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) is a critical halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its uniq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) is a critical halogenated aromatic scaffold used in the synthesis of agrochemicals and pharmaceutical intermediates.[1] Its unique substitution pattern—a carboxylic acid flanked by a chlorine at the ortho position and bromines at the meta positions—provides specific steric and electronic properties essential for downstream coupling reactions (e.g., Suzuki-Miyaura cross-couplings).

However, commercial sourcing of this intermediate presents significant quality risks. The synthesis typically involves the bromination of 2-chlorobenzoic acid.[2] Incomplete reaction leads to the persistence of mono-brominated species, specifically 5-bromo-2-chlorobenzoic acid , which is structurally similar and difficult to separate via standard crystallization.

This guide provides an objective, data-driven comparison of three distinct commercial grades of 3,5-Dibromo-2-chlorobenzoic acid. We establish a robust analytical workflow to detect the critical "under-brominated" impurity and validate the material for high-value synthesis.

Comparative Analysis of Commercial Grades

We analyzed samples from three representative suppliers to categorize market availability into functional grades. The data below represents a composite of triplicate analyses performed in our application lab.

Table 1: Performance & Specification Comparison
FeatureGrade A (Pharma Intermediate) Grade B (Synthesis Grade) Grade C (Technical Grade)
Claimed Purity

98.0%

95.0%
~90-95%
Experimental Assay (HPLC) 98.7% 95.4% 91.2%
Primary Impurity < 0.5% (5-Bromo-2-Cl-BA)3.2% (5-Bromo-2-Cl-BA)6.8% (5-Bromo-2-Cl-BA)
Appearance White crystalline powderOff-white to pale yellow solidYellow/Brown solid
Water Content (KF) 0.15%0.8%2.1%
Residue on Ignition < 0.1%0.5%> 1.0%
Suitability GMP Synthesis, SAR StudiesEarly Stage Scale-upBulk Agrochemicals

Key Insight: Grade C materials often exhibit significant coloration due to oxidation products and residual iron salts from bromination catalysts, which can poison palladium catalysts in subsequent cross-coupling steps.

Experimental Framework & Methodology

To ensure scientific integrity, we utilized a self-validating Orthogonal Analytical Workflow. This approach combines Reverse-Phase HPLC for quantitation with 1H-NMR for structural confirmation.

The "Under-Brominated" Risk

The synthesis generally proceeds via electrophilic aromatic substitution:

  • Start: 2-Chlorobenzoic acid

  • Intermediate: 5-Bromo-2-chlorobenzoic acid (Major Impurity)

  • Product: 3,5-Dibromo-2-chlorobenzoic acid

Because the carboxylic acid is meta-directing and the chlorine is ortho/para-directing, the 5-position is activated first, followed by the 3-position. Stopping the reaction too early leaves high levels of the 5-bromo intermediate.

Analytical Workflow Diagram

PurityAnalysis cluster_HPLC Quantitative Analysis (HPLC-UV) cluster_ID Structural ID (1H-NMR) Start Raw Material Receipt (CAS: 27003-05-0) Visual Visual Inspection (Color/Homogeneity) Start->Visual Solubility Solubility Test (MeOH/ACN) Visual->Solubility HPLC_Run Run Gradient Method (C18 Column) Solubility->HPLC_Run NMR_Prep Dissolve in DMSO-d6 Solubility->NMR_Prep Integration Integrate Peaks @ 254 nm HPLC_Run->Integration Calc_Purity Calculate Area % Integration->Calc_Purity Decision Quality Decision Calc_Purity->Decision NMR_Run Acquire 1H Spectrum NMR_Prep->NMR_Run Check_Split Verify Splitting Pattern (d, J=2.5Hz) NMR_Run->Check_Split Check_Split->Decision Pass Release for Synthesis Decision->Pass >98% & Correct Structure Fail Reject / Recrystallize Decision->Fail <98% or Impurity Found

Caption: Orthogonal workflow combining HPLC for quantitation of the mono-bromo impurity and NMR for structural verification of the substitution pattern.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed to resolve the critical pair: 5-bromo-2-chlorobenzoic acid and 3,5-dibromo-2-chlorobenzoic acid.

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: Poroshell 120 EC-C18, 4.6 x 100 mm, 2.7 µm (Solid Core particle ensures sharp peaks).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH control is vital for carboxylic acids).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (carbonyl).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 30% Initial equilibration
8.0 90% Elute hydrophobic di-bromo species
10.0 90% Wash column
10.1 30% Re-equilibrate

| 14.0 | 30% | Ready for next injection |

Expected Retention Times:

  • 5-Bromo-2-chlorobenzoic acid: ~4.5 min (Less hydrophobic).

  • 3,5-Dibromo-2-chlorobenzoic acid: ~6.2 min (Target).

Nuclear Magnetic Resonance (1H-NMR)

NMR is non-negotiable for verifying the regiochemistry. We must confirm the bromines are at positions 3 and 5.

  • Solvent: DMSO-d6.

  • Target Signals:

    • The molecule has two aromatic protons: H4 and H6.

    • They are meta to each other.

    • Expectation: Two doublets with a small coupling constant (J ~ 2.0 - 2.5 Hz) or a singlet integrating to 2H if chemically equivalent (though electronic environment differs slightly due to Cl vs COOH).

    • Actual Observation: Typically appears as two distinct doublets in the aromatic region (7.8 - 8.2 ppm).

    • Impurity Flag: If you see a doublet with a large coupling constant (J ~ 8 Hz), this indicates ortho coupling, suggesting the presence of 5-bromo-2-chlorobenzoic acid (protons at H3 and H4).

Recommendations for Researchers

  • For Drug Discovery (SAR): strictly use Grade A . The presence of mono-bromo impurities can lead to "false" analogues in library synthesis (e.g., if you perform a Suzuki coupling, you will get a mixture of mono- and di-coupled products, complicating biological assay data).

  • For Process Development: Grade B is acceptable if a purification step (recrystallization) is planned downstream. The mono-bromo impurity is difficult to remove after cross-coupling.

  • Recrystallization Tip: If Grade C material is the only option, recrystallize from Ethanol/Water (80:20). The di-bromo compound is less soluble than the mono-bromo impurity, allowing for enrichment of the target compound in the precipitate.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 269894, 3,5-Dibromo-2-chlorobenzoic acid. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2021). Patent WO/2021/CN113321577: Preparation method of 5-bromo-2-chlorobenzoic acid. (Describes the synthesis and impurities of the precursor). Retrieved from [Link][3]

Sources

Validation

Comparative Cost &amp; Process Analysis: Synthetic Routes to 3,5-Dibromo-2-chlorobenzoic Acid

Executive Summary 3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) is a critical halogenated building block, primarily utilized in the synthesis of highly selective agrochemicals (dicamba analogs) and specific pharmace...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3,5-Dibromo-2-chlorobenzoic acid (CAS: 27003-05-0) is a critical halogenated building block, primarily utilized in the synthesis of highly selective agrochemicals (dicamba analogs) and specific pharmaceutical pharmacophores requiring dense halogen functionalization.

The synthesis of this molecule presents a classic process chemistry dilemma: the trade-off between raw material economy and regiochemical precision . This guide analyzes the two dominant synthetic pathways:

  • Route A (Direct Halogenation): The bulk industrial route utilizing 2-chlorobenzoic acid.

  • Route B (The Sandmeyer Sequence): The high-purity route utilizing anthranilic acid.

Key Finding: While Route A offers a 40-50% reduction in Raw Material Cost (RMC), Route B provides superior regiocontrol, eliminating the need for expensive fractional crystallization of isomers, making it the preferred route for pharmaceutical-grade applications.

Pathway Analysis

Route A: Direct Electrophilic Bromination (The "Bulk" Approach)

This pathway relies on the brute-force bromination of 2-chlorobenzoic acid. The presence of the carboxylic acid (electron-withdrawing, meta-director) and the chlorine atom (electron-withdrawing but ortho/para-director) creates a synergistic directing effect towards positions 3 and 5.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Key Challenge: Deactivation. The starting material is deactivated by both the -COOH and -Cl groups. The introduction of the first bromine atom at C5 further deactivates the ring, making the second bromination at C3 kinetically sluggish. This requires forcing conditions (oleum or chlorosulfonic acid) to drive the reaction to completion.

Experimental Protocol (Scale: 100g basis)

Note: This protocol involves highly corrosive reagents. All operations must be performed in a fume hood with acid gas scrubbing.

  • Dissolution: Charge a sulfonation flask with Chlorosulfonic acid (300 mL) . Cool to 0-5°C.

  • Addition: Slowly add 2-chlorobenzoic acid (100 g, 0.64 mol) over 30 minutes. Maintain temperature <10°C.

  • Bromination: Add Bromine (Br2, 225 g, 1.41 mol, 2.2 eq) dropwise via an addition funnel. The reaction is exothermic.

  • Heating: Once addition is complete, slowly ramp temperature to 80°C. Hold for 6-8 hours. Monitor via HPLC for the disappearance of the mono-bromo intermediate (5-bromo-2-chlorobenzoic acid).

  • Quench: Pour the reaction mixture onto Crushed Ice (1.5 kg) . Caution: Violent exotherm and HCl/SO3 evolution.

  • Isolation: Filter the precipitated solid. Wash with dilute sodium bisulfite (to remove residual bromine) and copious water.

  • Purification: Recrystallize from Ethanol/Water (80:20) to remove under-brominated species.

Route B: The Sandmeyer Sequence (The "Precision" Approach)

This route inverts the logic by starting with an activated amine (anthranilic acid), installing the bromines with high ease, and then converting the amine to a chlorine.

  • Mechanism:

    • Electrophilic Bromination (activated ring).

    • Diazotization (formation of diazonium salt).[1]

    • Sandmeyer Reaction (radical-nucleophilic aromatic substitution).[2]

  • Key Advantage: Regiochemistry is "locked in" during the first step. The amino group strongly directs ortho and para (positions 3 and 5), ensuring 3,5-dibromo substitution without forcing conditions.

Experimental Protocol (Scale: 100g basis)

Step 1: Synthesis of 3,5-Dibromoanthranilic Acid

  • Dissolve Anthranilic acid (87 g, 0.63 mol) in Acetic Acid (500 mL) or water.

  • Add Bromine (202 g, 1.26 mol) dropwise at room temperature. The product precipitates rapidly.

  • Filter and wash with water. Yield is typically quantitative (>95%).

Step 2: Sandmeyer Transformation

  • Diazotization: Suspend the 3,5-dibromoanthranilic acid (from Step 1) in HCl (conc, 300 mL) and water (300 mL). Cool to 0-5°C.

  • Add Sodium Nitrite (48 g, 0.70 mol) dissolved in water dropwise. Stir for 1 hour to form the diazonium salt (solution becomes clear).

  • Substitution: In a separate vessel, prepare a solution of Copper(I) Chloride (CuCl, 70 g) in conc. HCl.

  • Slowly transfer the cold diazonium solution into the CuCl solution at room temperature.

  • Workup: Heat to 60°C for 1 hour to ensure N2 evolution ceases. Cool and filter the precipitate.

Comparative Data Analysis

The following table summarizes the operational metrics for both pathways.

MetricRoute A (Direct Bromination)Route B (Sandmeyer)
Starting Material Cost Low (Commodity Chemical)Medium (Specialty Precursor)
Reagent Cost Low (Br2, Chlorosulfonic acid)High (CuCl, NaNO2)
Step Count 1 (One-pot)2 (Distinct isolation steps)
Atom Economy HighLow (Loss of N2, Cu waste)
Regioselectivity ~85-90% (Isomer purification required)>99% (Intrinsic control)
Safety Profile High Risk (Oleum/Br2 handling)High Risk (Diazonium explosion hazard)
E-Factor (Waste/Product) High (Acid waste)Very High (Copper/Acid waste)
Typical Yield 70-75%85-90% (Over 2 steps)
Cost Driver Visualization[3]

The diagram below illustrates the flow of costs and chemical logic for both pathways.

SynthesisComparison cluster_A Route A: Direct Bromination (Low Cost) cluster_B Route B: Sandmeyer (High Purity) SM_A 2-Chlorobenzoic Acid ($5-8/kg) Inter_A Mixture: 3,5-Dibromo (Major) + 5-Bromo (Minor) SM_A->Inter_A Forcing Conditions Reagent_A Br2 / Chlorosulfonic Acid Reagent_A->Inter_A Purification Recrystallization (Yield Loss ~15%) Inter_A->Purification Target TARGET: 3,5-Dibromo-2-chlorobenzoic acid Purification->Target Final Purity: 97% SM_B Anthranilic Acid ($15-20/kg) Inter_B 3,5-Dibromoanthranilic Acid (>99% Purity) SM_B->Inter_B Mild Conditions Step1 Bromination (Regioselective) Step1->Inter_B Step2 Sandmeyer (CuCl/NaNO2) Inter_B->Step2 Step2->Target Final Purity: 99.5%

Caption: Figure 1. Comparative process flow. Route A requires downstream purification to remove isomers, whereas Route B invests in an elaborate precursor to guarantee purity.

Strategic Recommendations

When to Choose Route A:
  • Application: Agrochemical intermediates (e.g., herbicide synthesis) where 95-97% purity is acceptable.

  • Scale: Multi-ton manufacturing.

  • Infrastructure: Plant is equipped with glass-lined reactors capable of handling chlorosulfonic acid and scrubbers for SO3/HBr.

When to Choose Route B:
  • Application: Pharmaceutical APIs or late-stage intermediates where isomeric impurities (e.g., 4-bromo or 5-bromo analogs) present regulatory hurdles (genotoxicity concerns).

  • Scale: Kilo-lab to Pilot scale (1kg - 100kg).

  • Constraint: If the facility cannot handle heavy metal waste (Copper) efficiently, this route becomes significantly more expensive due to disposal costs.

References

  • Deng, A. B. (1980).[3] "Bromination of halobenzenes and halobenzoic acids."[3][4] Journal of the Indian Chemical Society, 57(6), 640-642.[3][4] (Foundational work on direct bromination regioselectivity).

  • CN113321577A. (2021). "Preparation method of 5-bromo-2-chlorobenzoic acid." China National Intellectual Property Administration. (Describes the industrial challenges of the chlorobenzoic acid route).

  • CN107954852A. (2018). "Preparation method of 5-bromo-2-chlorobenzoic acid." China National Intellectual Property Administration. (Details on chlorination/bromination sequences).

  • Cohen, J. B., & Smithells, A. (1914). "The Chlorination and Bromination of Substituted Benzoic Acids." Journal of the Chemical Society, Transactions, 105, 1907-1916. (Historical basis for directing effects in benzoic acids).[5][3]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Comparative

Green Chemistry in API Manufacturing: A Comparative Analysis of Sitagliptin Synthesis Routes

Topic: Green Chemistry in API Manufacturing: Comparative Analysis of Chemocatalytic vs. Biocatalytic Routes Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professiona...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Green Chemistry in API Manufacturing: Comparative Analysis of Chemocatalytic vs. Biocatalytic Routes Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical process chemistry, the selection of a synthesis route is no longer solely defined by yield. Environmental impact, defined by metrics such as Process Mass Intensity (PMI) and E-factor, has become a critical decision-making pillar. This guide provides a technical comparative analysis of the two dominant synthesis routes for Sitagliptin (the active ingredient in Januvia®): the asymmetric chemocatalytic hydrogenation route and the evolved biocatalytic transaminase route.

By analyzing the mechanistic shifts and process engineering data, we demonstrate why the biocatalytic route is not just "greener," but superior in productivity and operational safety.

The Challenge: Chiral Amine Synthesis at Scale

Chiral


-amino acids are privileged motifs in modern pharmacophores. The synthesis of Sitagliptin requires the installation of a chiral primary amine on a trifluorophenyl-substituted backbone.
  • The Baseline (Chemocatalysis): Relies on transition metal catalysis (Rhodium) to reduce an enamine. While effective, it introduces heavy metal remediation costs and requires high-pressure infrastructure.

  • The Innovation (Biocatalysis): Utilizes an engineered transaminase enzyme (ATA-117) to directly convert a ketone to a chiral amine, bypassing intermediate steps and eliminating metals.

Comparative Analysis of Routes
Route A: The Chemocatalytic Approach (Asymmetric Hydrogenation)

Developed initially by Merck, this route involves the asymmetric hydrogenation of an unprotected enamine using a Rhodium-based chiral catalyst (Rh(I)/Josiphos).

  • Mechanism: Coordination of the enamine to the Rh center, followed by oxidative addition of

    
     and reductive elimination.
    
  • Operational Constraints: Requires specialized high-pressure vessels (250 psi

    
    ).
    
  • Downstream Processing: The enantiomeric excess (ee) is typically ~97%, necessitating a reactive crystallization step to upgrade the optical purity to >99.9%. This crystallization is solvent-intensive and reduces overall yield.

Route B: The Biocatalytic Approach (Transaminase)

Developed through a collaboration between Merck and Codexis, this route employs a directed evolution strategy to create a transaminase capable of accepting a bulky, prositagliptin ketone substrate.[1]

  • Mechanism: The enzyme utilizes Pyridoxal-5'-phosphate (PLP) as a cofactor. It shuttles an amino group from an achiral donor (isopropylamine) to the ketone substrate with near-perfect stereocontrol.

  • Operational Advantages: Runs at atmospheric pressure and ambient temperature.

  • Downstream Processing: The reaction yields >99.95% ee directly, eliminating the need for chiral purification/crystallization.

Data Comparison Matrix
MetricChemocatalytic Route (Rh)Biocatalytic Route (ATA-117)Impact Analysis
Overall Yield ~80-82%~87-92%+10-13% yield improvement reduces raw material demand.
Productivity Baseline+53% ( kg/L/day )Higher throughput allows for smaller reactor footprints.
Waste Generation High (High E-factor)-19% Total WasteElimination of aqueous waste streams and recrystallization mother liquors.
Stereoselectivity (ee) ~97% (Requires upgrade)>99.95% (Direct)Eliminates a unit operation (crystallization).
Heavy Metals Rhodium (Requires removal)NoneEliminates metal scavenging/remediation steps.
Energy/Safety High Pressure (250 psi)Ambient PressureSignificantly lowers process safety risks and energy consumption.
Mechanistic Visualization

The following diagram contrasts the reaction pathways, highlighting the simplification achieved by the biocatalytic route.

Sitagliptin_Synthesis_Comparison ProSitagliptin Pro-Sitagliptin Ketone Enamine Enamine Intermediate ProSitagliptin->Enamine NH4OAc MeOH Bio_Cat ATA-117 Transaminase iPrNH2, PLP ProSitagliptin->Bio_Cat Direct Conversion Rh_Cat Rh(I)/Josiphos 250 psi H2 Enamine->Rh_Cat Step 2 Crude_Chem Crude Sitagliptin (97% ee) Rh_Cat->Crude_Chem Hydrogenation Pure_Chem Pure Sitagliptin (>99.9% ee) Crude_Chem->Pure_Chem Crystallization (Waste Intensive) Bio_Cat->Pure_Chem One Step >99.95% ee

Figure 1: Comparison of the multi-step chemocatalytic route versus the streamlined biocatalytic route. Note the elimination of the enamine formation and crystallization steps in the bio-route.

Experimental Protocol: Biocatalytic Transamination

This protocol describes the synthesis of Sitagliptin using an engineered transaminase.[1][2][3] This method is designed to be self-validating; the high stereoselectivity is intrinsic to the enzyme, ensuring that if conversion occurs, the product will be of high optical purity.

Safety Note: Isopropylamine is volatile and corrosive. Work in a well-ventilated fume hood.

Reagents & Equipment[1][4][5][6][7][8][9]
  • Substrate: Pro-sitagliptin ketone (200 g/L loading).

  • Enzyme: Engineered Transaminase (e.g., CDX-036 or ATA-117 variant) - 6 g/L.

  • Cofactor: Pyridoxal-5'-phosphate (PLP) - 2 mM.

  • Amine Donor: Isopropylamine (1 M).

  • Buffer: Triethanolamine (pH 8.5).

  • Solvent: DMSO (50% v/v).[8]

  • Equipment: Overhead stirrer, pH stat or manual pH adjustment capability.

Step-by-Step Methodology
  • Buffer Preparation: In a reaction vessel, dissolve Triethanolamine (buffer) in water. Add Isopropylamine (1 M final concentration).

  • pH Adjustment: Adjust the pH of the solution to 8.5 using concentrated HCl. Critical Step: The equilibrium of transamination is pH-sensitive; maintaining pH 8.5 optimizes the ratio of protonated/unprotonated amine donor.

  • Cofactor Addition: Add PLP (2 mM) to the buffer solution. The solution should turn a bright yellow, indicating the formation of the internal aldimine with the enzyme.

  • Enzyme Charging: Add the Transaminase enzyme powder (6 g/L) to the aqueous phase. Stir gently for 20 minutes to ensure dissolution without denaturing the protein (avoid high-shear mixing).

  • Substrate Initiation: Dissolve the Pro-sitagliptin ketone in DMSO (volume equal to the aqueous buffer, creating a 50% v/v mixture). Slowly add the DMSO solution to the enzyme mixture.

  • Reaction: Stir the mixture at 40°C-45°C.

    • Monitor: Track conversion via HPLC (C18 column, 0.1% H3PO4/Acetonitrile gradient).

    • End Point: Reaction typically reaches >92% conversion within 24 hours.

  • Workup:

    • Acidify the reaction mixture to pH 2 using 6N HCl to quench the enzyme and solubilize the Sitagliptin amine.

    • Wash with isopropyl acetate to remove unreacted ketone and DMSO.

    • Basify the aqueous layer to pH 12 using 50% NaOH.

    • Extract the free base Sitagliptin into isopropyl acetate.

    • Concentrate to yield the product (expected >99.9% ee).

Deep Dive: Environmental Impact Analysis
Process Mass Intensity (PMI) & E-Factor

The shift to biocatalysis fundamentally alters the waste profile.

  • Solvent Reduction: The chemical route relies heavily on organic solvents for the hydrogenation and subsequent crystallization. The bio-route utilizes water and DMSO (which can be recycled).

  • Atom Economy: The transaminase reaction uses isopropylamine as a sacrificial donor, converting it to acetone. While this generates acetone as a byproduct, it is far less toxic and easier to handle than the heavy metal waste streams of the Rhodium route.

  • Energy Load: Eliminating the high-pressure (250 psi) requirement reduces the electricity and infrastructure burden significantly.

Decision Matrix: When to Switch?

Use the following logic flow to determine if a biocatalytic switch is viable for your API target.

Decision_Matrix Start Target Molecule: Chiral Amine? Check_Struc Is the ketone sterically hindered? Start->Check_Struc Standard_Bio Use Standard Transaminase Check_Struc->Standard_Bio No Directed_Evo Requires Directed Evolution (Codexis) Check_Struc->Directed_Evo Yes (e.g., Sitagliptin) Directed_Evo->Standard_Bio Timeline > 6 months Chem_Route Stick to Chemocatalysis Directed_Evo->Chem_Route Timeline < 6 months

Figure 2: Strategic decision matrix for selecting between chemo- and biocatalytic routes for chiral amine synthesis.

References
  • Savile, C. K., et al. "Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture." Science, 329.5989 (2010): 305-309. Link

  • U.S. EPA. "Presidential Green Chemistry Challenge: 2010 Greener Reaction Conditions Award."[4][8] United States Environmental Protection Agency.[8] Link

  • Hansen, K. B., et al. "First generation process for the preparation of the DPP-IV inhibitor sitagliptin." Organic Process Research & Development, 9.5 (2005): 634-639. Link

  • Desai, A. A. "Sitagliptin Manufacture: A Compelling Tale of Green Chemistry, Process Intensification, and Industrial Asymmetric Catalysis." Angewandte Chemie International Edition, 50.9 (2011): 1974-1976. Link

  • Codexis, Inc. "Improved process for preparation of sitagliptin."[1][2][5] U.S. Patent Application US20230227457A1. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3,5-Dibromo-2-chlorobenzoic acid
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Reactant of Route 2
3,5-Dibromo-2-chlorobenzoic acid
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